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  • Product: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
  • CAS: 1323966-18-2

Core Science & Biosynthesis

Foundational

1H and 13C NMR chemical shifts for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride Executive Summary This technical guide provides a comprehensive analysis of the predi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Executive Summary

This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS 1323966-18-2). As a critical building block in the synthesis of advanced pharmaceuticals and agrochemicals, unambiguous structural verification of this compound is paramount.[1] This document, intended for researchers, scientists, and drug development professionals, delineates the theoretical basis for the predicted chemical shifts and coupling constants. By examining the distinct electronic effects of the fluoro, methyl, trifluoromethyl, and benzoyl chloride substituents, we offer a detailed rationale for the anticipated spectral features. Furthermore, this guide presents a robust, step-by-step experimental protocol for the acquisition of high-quality NMR data, ensuring that researchers can validate these predictions empirically.

Introduction: The Structural Significance of a Multifunctional Reagent

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a highly functionalized aromatic compound. Its utility in organic synthesis stems from the unique interplay of its substituents, which can significantly influence the reactivity, bioavailability, and metabolic stability of target molecules. The presence of a trifluoromethyl group (-CF₃), a fluorine atom (-F), and a reactive benzoyl chloride group (-COCl) makes it a versatile intermediate for introducing these key pharmacophores.

Given the complexity of the substitution pattern, NMR spectroscopy stands as the definitive analytical technique for its structural elucidation. The inherent sensitivity of NMR to the local electronic environment of each nucleus provides a detailed fingerprint of the molecule. This guide will deconstruct the anticipated ¹H and ¹³C NMR spectra, offering a predictive framework grounded in fundamental spectroscopic principles and empirical data from analogous structures.

Molecular Structure and Atom Numbering

To facilitate a clear discussion of the NMR data, the following standardized numbering system will be used for the atoms of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

Figure 1: Molecular structure of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride with atom numbering for NMR assignments.

Theoretical Principles: Substituent Effects on Chemical Shifts

The chemical shift of a nucleus is dictated by its local magnetic environment, which is a direct consequence of the surrounding electron density.[2][3] Electron-withdrawing groups decrease electron density, "deshielding" the nucleus and shifting its resonance to a higher frequency (downfield), while electron-donating groups increase electron density, "shielding" the nucleus and causing an upfield shift.[4]

  • Benzoyl Chloride (-COCl): This is a potent electron-withdrawing group due to both the inductive effect of the chlorine and oxygen atoms and the mesomeric effect of the carbonyl group. It strongly deshields the attached C1 carbon and the ortho proton (H6). The carbonyl carbon (C7) itself appears far downfield.[5]

  • Fluorine (-F): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, deshielding adjacent nuclei. It also possesses lone pairs that can participate in a mesomeric electron-donating effect, which influences the para position. Crucially, the ¹⁹F nucleus (spin I=½) couples to nearby ¹H and ¹³C nuclei, leading to characteristic splitting patterns.[6][7]

  • Trifluoromethyl (-CF₃): The -CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry due to the cumulative inductive effect of the three fluorine atoms. It significantly deshields the attached carbon (C4) and influences the entire aromatic ring. The ¹⁹F nuclei of the -CF₃ group will couple with the attached carbon (C9) and other nearby nuclei.[8][9]

  • Methyl (-CH₃): The methyl group is a weak electron-donating group through an inductive effect, causing a slight shielding of the aromatic ring.

Predicted ¹H NMR Spectrum Analysis

The ¹H NMR spectrum is expected to show three distinct signals: two in the aromatic region and one in the aliphatic region.

Table 1: Predicted ¹H NMR Spectral Data

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Rationale for Prediction
H6 8.0 - 8.2 Doublet of quartets (dq) or multiplet Located ortho to the strongly deshielding -COCl group. Expected to be the most downfield aromatic proton. It will exhibit coupling to H3 (⁴JHH, small) and the ortho fluorine atom (³JHF, ~8-10 Hz). Further smaller coupling to the meta -CF₃ group (⁵JHF) may broaden the signal into a multiplet.
H3 7.5 - 7.7 Doublet (d) or multiplet Located ortho to the -F atom and meta to the -COCl and -CF₃ groups. The chemical shift is a balance of these effects. It will primarily show coupling to the ortho fluorine atom (³JHF, ~8-10 Hz). Minor coupling to H6 (⁴JHH) and the -CF₃ group (⁴JHF) is also possible.

| H8 (CH₃) | 2.4 - 2.6 | Singlet (s) or narrow quartet (q) | Typical chemical shift for a methyl group on an aromatic ring. May exhibit a very small long-range coupling to the ortho fluorine atom (⁴JHF, ~1-2 Hz), which could manifest as a narrow quartet or slight broadening of the singlet. |

Predicted ¹³C NMR Spectrum Analysis

The proton-decoupled ¹³C NMR spectrum will display nine distinct signals. The key diagnostic feature will be the splitting of carbon signals due to coupling with fluorine atoms (C-F coupling).

Table 2: Predicted ¹³C NMR Spectral Data

Carbon(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity (due to C-F coupling) Rationale for Prediction
C7 (C=O) 164 - 168 Doublet (d) Typical range for a benzoyl chloride carbonyl.[10] Expected to show a small coupling to the ortho fluorine atom (³JCF, ~2-5 Hz).
C2 (C-F) 160 - 165 Doublet (d) The carbon directly bonded to fluorine will be significantly downfield and exhibit a very large one-bond C-F coupling constant (¹JCF, ~240-260 Hz).
C4 (C-CF₃) 135 - 140 Quartet (q) This quaternary carbon is deshielded by the directly attached -CF₃ group and will show a significant two-bond coupling to the three fluorine atoms (²JCF, ~30-35 Hz).[11]
C1 (C-COCl) 132 - 136 Doublet (d) Quaternary carbon deshielded by the -COCl group. It will show a two-bond coupling to the ortho fluorine atom (²JCF, ~20-25 Hz).
C5 (C-CH₃) 128 - 132 Multiplet The chemical shift is influenced by the attached methyl group and the ortho -CF₃ group. It will exhibit coupling to both the ortho fluorine (³JCF) and the meta -CF₃ group (³JCF), likely resulting in a complex multiplet.
C6 (CH) 125 - 129 Doublet (d) Aromatic methine carbon. The primary splitting will be from the meta fluorine atom (³JCF, ~3-5 Hz).
C3 (CH) 118 - 122 Doublet (d) Aromatic methine carbon ortho to the C-F bond. It will show a two-bond coupling to the fluorine atom (²JCF, ~20-25 Hz).
C9 (CF₃) 122 - 126 Quartet (q) The carbon of the trifluoromethyl group itself will appear as a quartet with a very large one-bond C-F coupling constant (¹JCF, ~270-280 Hz).[11]

| C8 (CH₃) | 19 - 22 | Singlet (s) or narrow quartet (q) | Typical range for an aromatic methyl group. A small long-range coupling to the ortho fluorine atom (³JCF) is possible. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, verifiable NMR data, a systematic approach is essential. The following protocol provides a self-validating workflow for the analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

Sample Preparation
  • Solvent Selection: Choose a high-purity deuterated solvent that is inert to the benzoyl chloride functionality. Chloroform-d (CDCl₃) is a suitable first choice. Benzoyl chlorides are moisture-sensitive; therefore, using a dry solvent from a sealed ampule or a freshly opened bottle over molecular sieves is critical.

  • Concentration:

    • For ¹H NMR , dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.

    • For ¹³C NMR , a more concentrated sample is preferable to achieve a good signal-to-noise ratio in a reasonable time. Use 20-50 mg in 0.6 mL of CDCl₃.[12]

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent using a clean, dry syringe.

    • Gently swirl the vial to ensure complete dissolution.

    • Transfer the solution into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube immediately to prevent moisture ingress.

NMR Spectrometer Setup and Data Acquisition

The following workflow illustrates the key stages of data acquisition.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample (5-50 mg) prep2 Dissolve in Dry CDCl3 (0.6 mL) prep1->prep2 prep3 Transfer to NMR Tube prep2->prep3 acq1 Insert Sample into Spectrometer prep3->acq1 acq2 Lock & Shim acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C{1H} Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase & Baseline Correction proc1->proc2 proc3 Reference Spectra (TMS or CDCl3 residual peak) proc2->proc3 proc4 Integrate & Analyze proc3->proc4

Sources

Exploratory

Crystal Structure, Physicochemical Profiling, and Handling Protocols for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Executive Summary For researchers and drug development professionals, highly fluorinated acyl chlorides represent a class of premium electrophilic building blocks. Specifically, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzo...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, highly fluorinated acyl chlorides represent a class of premium electrophilic building blocks. Specifically, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323966-18-2) is a critical intermediate utilized in the synthesis of conformationally restricted amides, such as advanced kinase inhibitors. Because this compound is highly reactive and susceptible to rapid hydrolysis, understanding its physicochemical properties, solid-state behavior, and handling requirements is paramount. This whitepaper provides an in-depth technical analysis of its molecular architecture, crystallographic profiling, and the specific cryogenic methodologies required for its structural characterization.

Molecular Architecture & Substituent Logic

The unique reactivity and physicochemical profile of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride are dictated by a delicate balance of inductive ( −I ), mesomeric ( −M ), and steric effects. The causality behind its behavior in synthetic workflows can be broken down by its substituent logic:

  • Acyl Chloride Core: The primary reactive center. Its high electrophilicity makes it exceptionally susceptible to nucleophilic attack by amines and alcohols, but equally vulnerable to atmospheric moisture.

  • 4-Trifluoromethyl ( −CF3​ ) Group: Exerts a profound electron-withdrawing effect (strong −I and −M ), which significantly increases the electrophilicity of the carbonyl carbon. In drug design, this group enhances the lipophilicity (LogP) and metabolic stability of the final active pharmaceutical ingredient (API) by shielding the aromatic ring from cytochrome P450-mediated oxidation.

  • 5-Methyl ( −CH3​ ) Group: Provides mild electron donation ( +I ) that partially offsets the −CF3​ group's pull. More importantly, it adds localized steric bulk that dictates the regioselectivity and transition-state geometry during nucleophilic addition.

  • 2-Fluoro ( −F ) Substituent: This is the most critical conformational determinant. The electrostatic dipole-dipole repulsion between the highly polarized C−F bond and the C=O bond forces the acyl chloride moiety out of coplanarity with the aromatic ring. This orthogonal twist prevents extended π -conjugation, altering both the UV-Vis absorption profile and the crystallization thermodynamics [1].

SubstituentEffects Core 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride F_Group 2-Fluoro Substituent Core->F_Group CF3_Group 4-Trifluoromethyl Group Core->CF3_Group Me_Group 5-Methyl Group Core->Me_Group COCl_Group Acyl Chloride Motif Core->COCl_Group Electrophilicity ↑ Carbonyl Electrophilicity F_Group->Electrophilicity Inductive effect (-I) Conformation Orthogonal Aryl-Carbonyl Twist F_Group->Conformation Dipole repulsion Lipophilicity ↑ Lipophilicity (LogP) CF3_Group->Lipophilicity Fluorine shielding CF3_Group->Electrophilicity Strong -I, -M StericBulk Steric Shielding Me_Group->StericBulk +I effect, bulk COCl_Group->Electrophilicity Reactive center

Logical relationship of substituent effects on physicochemical properties.

Physicochemical Properties & Thermodynamic Data

The integration of multiple halogens onto the benzoyl chloride scaffold drastically alters its physical state. Quantitative data for this specific building block is summarized below:

PropertyValue / Description
Chemical Name 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
CAS Number 1323966-18-2 [4]
Molecular Formula C9​H5​ClF4​O
Molecular Weight 240.58 g/mol
Physical State (RT) Liquid / Low-melting solid (Predicted)
Reactivity Profile Highly moisture sensitive; violently hydrolyzes to benzoic acid
Storage Requirements Inert atmosphere (Argon/Nitrogen), 2–8 °C, strictly anhydrous

Crystallographic Profiling & Solid-State Behavior

Because highly substituted fluorinated benzoyl chlorides are typically room-temperature liquids or low-melting solids, obtaining high-resolution single-crystal X-ray diffraction (SCXRD) data is notoriously difficult. Standard evaporation or cooling techniques fail due to rapid hydrolytic degradation into the corresponding benzoic acid, which drastically alters the crystal lattice [2].

In the solid state, the crystal packing of fluorinated benzoyl chlorides is predominantly stabilized by π⋯π stacking interactions, supplemented by a complex network of weak intermolecular contacts. As the degree of fluorination increases, the contribution of standard C−H⋯O hydrogen bonds diminishes. Instead, the lattice becomes increasingly dominated by halogen-halogen interactions—specifically F⋯F and Cl⋯F contacts—which dictate the supramolecular assembly [1].

Experimental Protocol: Cryo-Crystallization and SCXRD Analysis

To accurately determine the crystal structure of reactive intermediates like 1323966-18-2 without hydrolytic degradation, a self-validating in situ cryocrystallography protocol must be employed [1, 2]. This closed-system approach ensures that the structural data reflects the pure acyl chloride rather than its hydrolysis products.

Step 1: Anhydrous Sample Preparation

  • Transfer all materials into an argon-filled glovebox maintained at strictly anhydrous conditions ( O2​ < 0.1 ppm, H2​O < 0.1 ppm).

  • Filter the neat compound through a 0.2 µm PTFE syringe filter to remove any particulate impurities or trace pre-formed benzoic acid crystals that could act as false nucleation sites.

Step 2: Capillary Loading and Sealing

  • Inject the neat liquid (or gently warmed solid) into a 0.3 mm Lindemann glass or quartz capillary using a micro-syringe.

  • Flame-seal the capillary hermetically within the glovebox environment to ensure absolute isolation from atmospheric moisture.

Step 3: In Situ Cryocrystallization

  • Mount the sealed capillary on the goniometer head of the X-ray diffractometer.

  • Subject the sample to rapid quenching using an open-flow liquid nitrogen cryostat (e.g., Oxford Cryosystems) set to 100 K.

  • Causality Check: If a non-diffracting amorphous glass forms instead of a crystal, anneal the sample by raising the temperature to just below its melting point. Utilize an Optical Heating and Crystallization Device (OHCD) equipped with a CO2​ laser to induce localized nucleation, followed by slow cooling (2 K/min) back to 100 K.

Step 4: Data Collection and Refinement

  • Collect diffraction data using Mo ( λ=0.71073 Å) radiation.

  • Solve the structure using direct methods (SHELXT) and refine anisotropically (SHELXL). Due to the high electron density and free rotation of the −CF3​ group, model any rotational disorder of the fluorine atoms using appropriate geometric restraints (SADI, DFIX).

CryoXRD SamplePrep Sample Preparation (Glovebox, Ar atm) Capillary Capillary Loading (Quartz, 0.3mm) SamplePrep->Capillary FlashCool Flash Cooling & OHCD Annealing (Liquid N2, 100K) Capillary->FlashCool Diffraction SCXRD Data Collection (Mo Kα radiation) FlashCool->Diffraction StructureSol Structure Solution (Olex2 / SHELXT) Diffraction->StructureSol Refinement Anisotropic Refinement (SHELXL) StructureSol->Refinement

Step-by-step workflow for in situ cryo-crystallization and SCXRD analysis.

Reactivity & Application in Drug Development

In medicinal chemistry, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is utilized as a premium electrophile for the synthesis of complex amides. When reacted with heteroaromatic amines, it generates conformationally restricted amide linkages.

The 2-fluoro group restricts the rotation of the newly formed amide bond via steric and electronic repulsion, effectively "locking" the molecule into a bioactive conformation. This precise structural control is frequently employed in the development of highly selective targeted therapies, where the −CF3​ group is designed to occupy a deep, lipophilic pocket within an enzyme's active site, maximizing binding affinity while resisting metabolic degradation [3].

References

  • Dey, Dhananjay, et al. "Energy frameworks and a topological analysis of the supramolecular features in in situ cryocrystallized liquids: tuning the weak interaction landscape via fluorination." Physical Chemistry Chemical Physics, 2016. URL: [Link]

  • Bockmair, et al. "Structural investigations of benzoyl fluoride and the benzoacyl cation of low-melting compounds and reactive intermediates." Acta Crystallographica, 2025. URL: [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 74376, 3-Fluorobenzoyl chloride." PubChem, 2025. URL: [Link]

Foundational

Electronic effects of trifluoromethyl groups in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride Abstract The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal c...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Electronic Effects of the Trifluoromethyl Group in 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride

Abstract

The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry and materials science, prized for its ability to profoundly modulate the physicochemical properties of a molecule. This guide provides an in-depth analysis of the electronic effects of the -CF3 group as manifested in the complex environment of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. We will dissect the interplay of inductive and resonance effects, contextualize them with the additional substituents on the aromatic ring, and elucidate the resulting impact on the reactivity of the benzoyl chloride moiety. This document serves as a technical resource, blending foundational principles with practical, field-proven insights for professionals engaged in advanced chemical synthesis and drug design.

Introduction: The Trifluoromethyl Group as a Bioisostere and Electronic Modulator

The strategic incorporation of fluorine and trifluoromethyl groups has become a paramount tool in drug development. The -CF3 group, in particular, is often employed as a bioisostere for a methyl group, yet its electronic character is diametrically opposed. While a methyl group is a weak electron-donating group, the trifluoromethyl group is one of the most powerful electron-withdrawing groups (EWGs) in the organic chemist's toolkit. This is a consequence of the high electronegativity of the fluorine atoms, which creates a strong inductive effect. This potent electron-withdrawing nature can dramatically alter a molecule's acidity, basicity, metabolic stability, and lipophilicity, all critical parameters in drug design.

In the specific case of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, the -CF3 group is positioned on an already complex aromatic scaffold. Its influence is not isolated but is part of a complex interplay with a fluorine atom, a methyl group, and the benzoyl chloride functional group. Understanding this interplay is critical to predicting the molecule's reactivity and its suitability for various synthetic transformations.

Dissecting the Electronic Landscape of the Aromatic Ring

The electronic nature of the aromatic ring in 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is determined by the cumulative effects of its four distinct substituents. Each substituent contributes a unique combination of inductive and resonance effects.

The Trifluoromethyl (-CF3) Group: A Dominant Electron Sink
  • Inductive Effect (-I): The primary electronic influence of the -CF3 group is its exceptionally strong inductive electron withdrawal. The three highly electronegative fluorine atoms create a significant partial positive charge on the carbon atom of the -CF3 group, which in turn withdraws electron density from the aromatic ring through the sigma bond framework. This effect is powerful and distance-dependent, most strongly influencing the ipso-carbon to which it is attached.

  • Resonance Effect (Hyperconjugation): The -CF3 group also exhibits a weak electron-withdrawing resonance effect, often described as negative hyperconjugation. This involves the overlap of the C-F anti-bonding orbitals (σ*) with the aromatic π-system, further delocalizing and withdrawing electron density from the ring. While weaker than its inductive effect, this resonance contribution further enhances its overall electron-withdrawing character.

The Fluoro (-F) Substituent: A Dichotomy of Effects
  • Inductive Effect (-I): Like the -CF3 group, the fluorine atom is highly electronegative and exerts a strong inductive electron-withdrawing effect on the aromatic ring.

  • Resonance Effect (+R): Conversely, the fluorine atom possesses lone pairs of electrons that can be donated into the aromatic π-system through resonance. This +R effect is strongest at the ortho and para positions relative to the fluorine atom. In this molecule, the fluorine is ortho to the benzoyl chloride group, a position where its resonance effect can directly influence the reactivity of the carbonyl group.

The Methyl (-CH3) Group: A Weak Electron Donor
  • Inductive Effect (+I): The methyl group is weakly electron-donating through induction, pushing electron density into the aromatic ring.

  • Resonance Effect (Hyperconjugation): It also exhibits a weak electron-donating resonance effect through hyperconjugation, involving the overlap of the C-H σ-bonds with the aromatic π-system.

The Benzoyl Chloride (-COCl) Group: An Inductive and Resonance Acceptor

The benzoyl chloride group is itself a potent deactivating group. The carbonyl carbon is highly electrophilic, and the entire group withdraws electron density from the ring through both induction and resonance to stabilize the partial positive charge on the carbonyl carbon.

The Cumulative Effect: A Highly Electron-Deficient System

The combination of a powerful -CF3 group at position 4, a -F atom at position 2, and the -COCl group at position 1 results in a highly electron-deficient (electron-poor) aromatic ring. The weak electron-donating effect of the methyl group at position 5 is largely overwhelmed by the combined electron-withdrawing power of the other substituents.

This net electron withdrawal has several significant consequences:

  • Increased Electrophilicity of the Carbonyl Carbon: The strong withdrawal of electron density from the aromatic ring is relayed to the carbonyl carbon of the benzoyl chloride. This makes the carbonyl carbon exceptionally electrophilic and thus highly reactive towards nucleophiles.

  • Altered Regioselectivity of Further Aromatic Substitution: The aromatic ring itself is strongly deactivated towards electrophilic aromatic substitution. Should such a reaction be forced, the directing effects of the existing substituents would guide the position of any new substituent.

  • Distinct Spectroscopic Signatures: The electronic environment of each atom is unique, leading to characteristic shifts in NMR and IR spectroscopy.

The logical relationship of these effects can be visualized as follows:

G cluster_substituents Substituent Electronic Effects cluster_effects Combined Influence on Ring cluster_consequences Resulting Molecular Properties CF3 Trifluoromethyl (-CF3) Inductive Strong Inductive Withdrawal (-I effect) CF3->Inductive -I >> +R F Fluoro (-F) F->Inductive -I > +R Me Methyl (-CH3) Resonance Net Resonance Withdrawal (Dominance of -R effects) Me->Resonance +I, +R (weak) COCl Benzoyl Chloride (-COCl) COCl->Inductive COCl->Resonance Ring Highly Electron-Deficient Aromatic Ring Inductive->Ring Resonance->Ring Carbonyl Increased Carbonyl Electrophilicity Ring->Carbonyl Reactivity Enhanced Reactivity Towards Nucleophiles Carbonyl->Reactivity

Caption: Interplay of electronic effects in the subject molecule.

Quantitative Assessment of Electronic Effects: Hammett Parameters

The electronic effects of substituents on an aromatic ring can be quantified using Hammett parameters (σ). The σ value for a given substituent reflects its ability to influence the acidity of benzoic acid. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

SubstituentPositionHammett Parameter (σ)Electronic Effect
-CF3 para~ +0.54Strongly Electron-Withdrawing
-F ortho~ +0.06 (para value)Weakly Electron-Withdrawing (net)
-CH3 meta~ -0.07Weakly Electron-Donating

Note: The Hammett parameter for an ortho-substituent is complex due to steric effects. The para value is often used as a proxy for its electronic influence.

The large positive σ value for the para -CF3 group confirms its dominant electron-withdrawing nature. The cumulative effect of these substituents renders the entire system highly deactivated.

Experimental Protocols for Characterization

Verifying the predicted electronic effects requires empirical data. The following are standard, field-proven protocols for characterizing a molecule like 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the electronic environment of a molecule.

Objective: To probe the chemical environment of the ¹H, ¹³C, and ¹⁹F nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl3) in a standard 5 mm NMR tube.

  • ¹H NMR: Acquire a standard proton spectrum. The chemical shifts of the aromatic protons will be downfield (higher ppm) compared to benzene, indicative of a deshielded, electron-poor environment.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Pay close attention to the chemical shift of the carbonyl carbon. It is expected to be significantly downfield (>165 ppm), confirming its high electrophilicity. The carbon attached to the -CF3 group will appear as a quartet due to coupling with the three fluorine atoms.

  • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. This will show two distinct signals: one for the -CF3 group and one for the -F substituent. The chemical shifts provide direct information about the electronic environment of the fluorine nuclei.

Protocol: Infrared (IR) Spectroscopy

IR spectroscopy is excellent for probing the bond strength and, by extension, the electronic environment of the carbonyl group.

Objective: To determine the stretching frequency of the carbonyl (C=O) bond.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., CH2Cl2) or analyze as a thin film on a salt plate (NaCl or KBr).

  • Data Acquisition: Acquire the IR spectrum over the range of 4000-600 cm⁻¹.

  • Analysis: Locate the C=O stretching frequency. For acyl chlorides, this is typically in the range of 1770-1820 cm⁻¹. Due to the strong electron-withdrawing nature of the substituted ring, the C=O bond will be strengthened and shifted to a higher frequency (wavenumber), likely >1800 cm⁻¹. This high frequency is a direct measure of the increased electrophilicity of the carbonyl carbon.

The experimental workflow for characterization can be summarized as follows:

G cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion start 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride dissolve Dissolve in appropriate deuterated solvent (e.g., CDCl3) start->dissolve nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) dissolve->nmr ir IR Spectroscopy dissolve->ir nmr_data Chemical Shifts (δ) Coupling Constants (J) nmr->nmr_data ir_data Carbonyl Stretching Frequency (νC=O) ir->ir_data conclusion Confirmation of Electron-Deficient Nature and High Electrophilicity nmr_data->conclusion ir_data->conclusion

Exploratory

An In-depth Technical Guide to the Solubility Profile of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Abstract This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (FMB-Cl), a critical intermediate in the synthesis of pharmaceuti...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (FMB-Cl), a critical intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Due to the compound's reactive nature as an acyl chloride, understanding its solubility in non-reactive organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and facilitating purification processes. This document outlines the theoretical principles governing its solubility, provides a detailed experimental protocol for quantitative solubility determination, presents a predicted solubility profile in a range of common organic solvents, and discusses the implications for laboratory and industrial applications. This guide is intended for researchers, chemists, and drug development professionals who handle this or structurally similar reactive intermediates.

Introduction to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, with CAS Number 1323966-18-2, is a complex substituted aromatic acyl chloride.[2] Its molecular structure, featuring a reactive benzoyl chloride moiety combined with electron-withdrawing fluorine and trifluoromethyl groups, makes it a valuable building block in organic synthesis.[1] These fluorinated groups are often incorporated into bioactive molecules to enhance metabolic stability, binding affinity, and lipophilicity.

The utility of FMB-Cl in synthesis is critically dependent on its solubility. Proper solvent selection is essential for:

  • Reaction Kinetics: Achieving a homogeneous reaction medium is crucial for predictable and reproducible reaction rates.

  • Process Safety: Ensuring the compound is fully dissolved can prevent uncontrolled reactions with localized concentration spikes.

  • Purification: Solubility differences between the desired product and impurities are exploited in crystallization and chromatography.

  • Handling and Dosing: As a liquid, accurate dosing into a reaction vessel requires miscibility with the reaction solvent.

This guide provides the theoretical framework and practical methodology to empower scientists to make informed decisions regarding solvent selection for FMB-Cl.

Theoretical Solubility Considerations

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which can be quantified through various parameters such as polarity and, more comprehensively, Hansen Solubility Parameters (HSP).[3][4]

Molecular Structure and Polarity Analysis

The structure of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is characterized by:

  • A Polar Acyl Chloride Group (-COCl): This is the most polar part of the molecule and the primary site of reactivity.[5]

  • An Aromatic Ring: Provides a nonpolar, hydrophobic backbone.

  • Electron-Withdrawing Substituents (-F, -CF₃): These groups increase the polarity of the C-F bonds but also contribute significantly to the molecule's overall size and nonpolar surface area.

Given this structure, FMB-Cl is expected to be a moderately polar molecule. It lacks the ability to act as a hydrogen bond donor, and its capacity as a hydrogen bond acceptor is weak.[6] Therefore, its solubility will be highest in solvents that can engage in dipole-dipole and dispersion interactions, without reacting with the acyl chloride group.

Hansen Solubility Parameters (HSP)

A more sophisticated approach to predicting solubility is the use of Hansen Solubility Parameters, which deconstruct the total cohesive energy of a substance into three components[3][4][7]:

  • δD (Dispersion): Energy from van der Waals forces.

  • δP (Polar): Energy from dipole-dipole interactions.

  • δH (Hydrogen Bonding): Energy from hydrogen bonds.

Two substances are likely to be miscible if their HSP values are close to each other in three-dimensional Hansen space.[4] While the specific HSP values for FMB-Cl are not published, we can infer its behavior by comparing it to solvents with known parameters. FMB-Cl is expected to have a moderate δP value, a significant δD value due to its aromatic ring and halogen atoms, and a very low δH value.

Consequently, optimal solvents will likely be:

  • Aprotic Polar Solvents: Such as acetone, ethyl acetate, and tetrahydrofuran (THF), which have moderate polarity but no reactive protons.[8]

  • Chlorinated Solvents: Such as dichloromethane and chloroform, which have high dispersion forces and are aprotic.[9]

  • Aromatic Hydrocarbons: Such as toluene, which can engage in π-stacking with the benzene ring.

Protic solvents like water, alcohols, and primary or secondary amines are unsuitable as they will react exothermically with the acyl chloride group to form carboxylic acids, esters, or amides, respectively.[6][9][10] This reactivity makes them solvents for decomposition, not for dissolution.

Experimental Determination of Solubility

To obtain precise solubility data, a standardized experimental protocol is required. The gravimetric "shake-flask" method is a reliable and widely used technique for determining the thermodynamic equilibrium solubility of a compound.[11][12]

Safety Precautions

Acyl chlorides are reactive, corrosive, and lachrymatory.[6][13] They react with moisture in the air and on skin to produce hydrochloric acid.[6][14] All manipulations must be conducted in a certified chemical fume hood. Personal Protective Equipment (PPE), including safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber), and a lab coat, is mandatory. All glassware must be scrupulously dried before use to prevent hydrolysis.

Materials and Equipment
  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (≥95% purity)[2]

  • Anhydrous organic solvents (HPLC grade or equivalent)

  • Analytical balance (±0.1 mg)

  • Vials with PTFE-lined caps (e.g., 4 mL)

  • Thermostatically controlled shaker or agitator

  • Centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Glassware (pipettes, volumetric flasks), oven-dried

  • Inert gas (Nitrogen or Argon)

Step-by-Step Protocol for Gravimetric Solubility Determination
  • Preparation: Place approximately 2 mL of the selected anhydrous solvent into a pre-weighed 4 mL vial under an inert atmosphere. Record the exact mass of the solvent.

  • Solute Addition: Add a small, accurately weighed amount of FMB-Cl to the vial.

  • Equilibration: Cap the vial tightly and place it in a shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture vigorously for a minimum of 24 hours to ensure equilibrium is reached.[12] A longer duration (48-72 hours) may be necessary and should be validated.

  • Observation: After equilibration, visually inspect the vial. If all the solid has dissolved, add another accurately weighed portion of FMB-Cl and return to step 3. Repeat until a small amount of undissolved liquid FMB-Cl remains, confirming a saturated solution.

  • Phase Separation: To separate the undissolved solute from the saturated solution, centrifuge the vial at high speed (e.g., 5000 rpm) for 15 minutes. This will pellet the excess solute.

  • Sample Extraction: Carefully draw a known volume (e.g., 1.00 mL) of the clear supernatant using a syringe. To ensure no particulate matter is transferred, pass the solution through a 0.22 µm PTFE syringe filter into a clean, pre-weighed vial. Record the exact mass of the aliquot of the saturated solution.

  • Solvent Evaporation: Evaporate the solvent from the aliquot vial under a gentle stream of inert gas or in a vacuum oven at a low temperature until a constant mass is achieved.

  • Calculation: The solubility is calculated from the mass of the residual solute (m_solute) and the mass of the solvent in the aliquot (m_solvent), which is the difference between the mass of the aliquot and the mass of the residual solute.

Solubility (g / 100 g solvent) = (m_solute / m_solvent) x 100

Predicted Solubility Profile and Discussion

While specific experimental data for FMB-Cl is scarce in public literature, a qualitative and estimated quantitative solubility profile can be constructed based on the chemical principles discussed. The following table summarizes the expected solubility in various classes of organic solvents.

SolventSolvent ClassRelative Polarity Index (P')[15]Predicted Solubility at 25°CRationale and Remarks
HexaneNonpolar Aliphatic0.1Low to ModeratePrimarily dispersion forces. The polar acyl chloride group limits solubility.
TolueneNonpolar Aromatic2.4[16]High / MiscibleGood match of dispersion forces and potential for π-stacking interactions.[8]
Dichloromethane (DCM)Chlorinated3.1High / MiscibleAprotic and moderately polar, capable of dissolving both polar and nonpolar moieties.
Diethyl EtherEther2.8High / MiscibleAprotic with a moderate dipole moment. A common solvent for reactive compounds.[9]
Tetrahydrofuran (THF)Ether (Cyclic)4.0High / MiscibleAprotic and more polar than diethyl ether. Excellent solvent for many organic compounds.
Ethyl AcetateEster4.4High / MiscibleAprotic polar solvent. Good balance of polarity to dissolve the compound.
AcetoneKetone5.1[15]High / MiscibleAprotic polar solvent. Strong dipole moment effectively solvates the acyl chloride group.
AcetonitrileNitrile5.8[15]High / MiscibleHighly polar aprotic solvent. Should readily dissolve FMB-Cl.
N,N-Dimethylformamide (DMF)Amide6.4[15]High / MiscibleHighly polar aprotic solvent. Excellent solvating power.
Dimethyl Sulfoxide (DMSO)Sulfoxide7.2[15]High / MiscibleHighly polar aprotic solvent. Capable of dissolving a wide range of substances.[11]
Methanol / EthanolProtic Alcohol5.1 / 4.3Reactive Unsuitable. Will react to form the corresponding methyl/ethyl ester.[6]
WaterProtic10.2[15]Reactive Unsuitable. Vigorous hydrolysis to the carboxylic acid will occur.[6][9]

Discussion: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is predicted to be highly soluble or fully miscible in a wide range of common aprotic organic solvents, from moderately nonpolar aromatics like toluene to highly polar solvents like DMF and DMSO. This broad solubility profile offers significant flexibility in designing synthetic routes. The key limitation is its reactivity with protic solvents. The choice of solvent will therefore depend not only on solubility but also on the specific requirements of the subsequent reaction, such as boiling point, and compatibility with other reagents.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps of the gravimetric method for determining the solubility of FMB-Cl.

G cluster_prep Preparation Phase cluster_equilibration Equilibration Phase cluster_analysis Analysis Phase prep1 Tare vial prep2 Add ~2 mL anhydrous solvent & weigh prep1->prep2 prep3 Add weighed amount of FMB-Cl prep2->prep3 equil1 Agitate at constant Temp (e.g., 24-72h) equil2 Visually inspect for undissolved solute equil1->equil2 equil3 Add more FMB-Cl equil2->equil3 No sep1 Centrifuge to pellet excess solute equil2->sep1 Yes (Saturated) equil3->equil1 sep2 Extract supernatant via 0.22µm filter sep1->sep2 sep3 Weigh aliquot of saturated solution sep2->sep3 sep4 Evaporate solvent to dryness sep3->sep4 sep5 Weigh residual solute sep4->sep5 calc Calculate Solubility (g / 100g solvent) sep5->calc

Caption: Gravimetric solubility determination workflow.

Conclusion

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a reactive synthetic intermediate with a favorable solubility profile in a broad range of aprotic organic solvents. Its miscibility in solvents spanning from toluene to DMSO provides chemists with extensive options for reaction design. The primary constraint is its inherent reactivity towards protic solvents, which must be scrupulously avoided to prevent decomposition. The experimental protocol detailed in this guide provides a robust framework for obtaining precise, quantitative solubility data, enabling the optimization of synthetic processes and ensuring the safe and effective use of this valuable chemical building block.

References

  • Abbott, S. (n.d.). Hansen Solubility Parameters (HSP) | Practical Adhesion Science. Retrieved from [Link]

  • University Experiment Guide. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from a general university chemistry lab manual source.
  • Wikipedia. (n.d.). Acyl chloride. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97%. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: About. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides (Cambridge (CIE) A Level Chemistry): Revision Note. Retrieved from [Link]

  • Wikipedia. (n.d.). Hansen solubility parameter. Retrieved from [Link]

  • ResearchGate. (2018, October). Hansen Solubility parameters and Green Solvents for Organic Photovoltaics. Retrieved from [Link]

  • Molbase. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]

  • BenchChem. (2025, December). An In-depth Technical Guide to the Solubility of Reactive Red 76.
  • ACS Publications. (2018, May 22). Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society. Retrieved from [Link]

  • BYJU'S. (2022, February 8). Formation of Acid Chlorides. Retrieved from [Link]

  • SATHEE - IIT Kanpur. (n.d.). Chemistry Acid Chloride.
  • DuPont. (n.d.). Hansen Solubility Parameter System.
  • Pion Inc. (2026, January 22). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. Retrieved from [Link]

  • ResearchGate. (2014, October 15). How do you distinguish the polarity of organic solvent?. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

  • Pharmaceutics. (2011, July 1). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Retrieved from a general pharmaceutical science journal article.
  • Google Patents. (n.d.). CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid.
  • Shodex HPLC Columns. (n.d.). Polarities of Solvents. Retrieved from [Link]

  • Physics & Maths Tutor. (n.d.). 4.10 Organic Synthesis and Analysis. Retrieved from a general chemistry revision resource.
  • Burdick & Jackson. (n.d.). Polarity Index.

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Foundational

Mechanism of nucleophilic acyl substitution for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Nucleophilic Acyl Substitution Mechanism of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride Executive Summary This technical guide provides a detailed examination of the nucleophi...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Nucleophilic Acyl Substitution Mechanism of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Executive Summary

This technical guide provides a detailed examination of the nucleophilic acyl substitution mechanism as it applies to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. This compound serves as an exemplary substrate for exploring the interplay of multiple substituent effects on reaction kinetics and pathways. By dissecting the electronic contributions of the ortho-fluoro, meta-methyl, and para-trifluoromethyl groups, we illuminate their collective impact on the electrophilicity of the carbonyl carbon and the stability of the tetrahedral intermediate. This document is intended for researchers, chemists, and drug development professionals who require a deep mechanistic understanding of acyl chloride reactivity for applications in synthesis and medicinal chemistry.

Introduction to Nucleophilic Acyl Substitution

Nucleophilic acyl substitution is a cornerstone of organic synthesis, representing a fundamental class of reactions for interconverting carboxylic acid derivatives.[1][2] The reaction proceeds via a characteristic two-step mechanism: nucleophilic addition followed by elimination.[3][4] Unlike aldehydes and ketones which undergo nucleophilic addition, carboxylic acid derivatives possess a leaving group attached to the carbonyl carbon, enabling the substitution pathway.[5][6][7]

The general sequence involves the attack of a nucleophile on the electrophilic carbonyl carbon, breaking the pi bond and forming a transient, sp³-hybridized tetrahedral intermediate.[8] This intermediate subsequently collapses, reforming the carbon-oxygen double bond and expelling the most stable leaving group.[6][7] Acyl chlorides are among the most reactive carboxylic acid derivatives due to the chloride ion being an excellent leaving group and the strong inductive electron withdrawal by both the chlorine and oxygen atoms, which enhances the electrophilicity of the carbonyl carbon.[9][10]

The subject of this guide, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, presents a complex and informative case study. The aromatic ring is decorated with three substituents whose distinct electronic properties modulate the reactivity of the acyl chloride group, making a detailed mechanistic analysis essential for predicting and controlling reaction outcomes.

Analysis of the Substrate: Electronic Architecture

The reactivity of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is dictated by the cumulative electronic influence of its substituents on the benzoyl chloride core. Understanding these individual effects is critical to appreciating the molecule's overall chemical behavior.

Substituent Effects on the Aromatic Ring

The rate and feasibility of nucleophilic attack on the carbonyl carbon are profoundly influenced by the electron density of the aromatic system. This density is modulated by a combination of inductive and resonance effects from each substituent.[11]

  • 2-Fluoro Group (Ortho): Fluorine is the most electronegative element, exerting a powerful electron-withdrawing inductive effect (-I) through the sigma bond.[11] While it possesses lone pairs capable of a resonance-donating effect (+R), its poor orbital overlap with the aromatic pi system means the inductive effect dominates, deactivating the ring and increasing the partial positive charge on the carbonyl carbon.[11]

  • 5-Methyl Group (Meta): The methyl group is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. Positioned meta to the acyl chloride, its influence on the carbonyl carbon is relatively modest but contributes to a slight increase in electron density in the ring system compared to an unsubstituted analogue.

  • 4-Trifluoromethyl Group (Para): The -CF₃ group is a potent electron-withdrawing group due to the strong inductive effects of the three fluorine atoms.[12] This powerful -I effect significantly deactivates the aromatic ring, substantially increasing the electrophilicity of the carbonyl carbon. Its position para to the acyl chloride allows for maximum influence on the reaction center.

Data Summary: Substituent Electronic Properties

The combined influence of these groups renders the carbonyl carbon of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride exceptionally electrophilic and therefore highly susceptible to nucleophilic attack.

SubstituentPositionInductive EffectResonance EffectNet Effect on Carbonyl Electrophilicity
-F OrthoStrongly Withdrawing (-I)Weakly Donating (+R)Significant Increase
-CH₃ MetaWeakly Donating (+I)N/A (Hyperconjugation)Minor Decrease
-CF₃ ParaStrongly Withdrawing (-I)Weakly Withdrawing (-R)Significant Increase

The Core Mechanism: Addition-Elimination Pathway

The reaction of an acyl chloride with a nucleophile is a classic example of the nucleophilic addition-elimination mechanism. The process can be visualized as a two-stage sequence.

  • Nucleophilic Addition: The nucleophile attacks the electron-deficient carbonyl carbon. This is typically the rate-determining step of the reaction.[9] This attack results in the formation of a negatively charged, tetrahedral alkoxide intermediate.[5][6]

  • Elimination of the Leaving Group: The unstable tetrahedral intermediate rapidly collapses. The lone pair on the oxygen atom reforms the carbon-oxygen pi bond, and in the process, the chloride ion—an excellent leaving group—is ejected.[4][7]

This sequence results in the net substitution of the chloride with the incoming nucleophile.

G cluster_0 Addition Step (Rate-Limiting) cluster_1 Elimination Step (Fast) Reactants Acyl Chloride + Nucleophile (Nu-H) Intermediate Tetrahedral Intermediate Reactants->Intermediate Nucleophilic Attack Product Substituted Product + HCl Intermediate->Product Collapse & Leaving Group Expulsion

Caption: General workflow of the nucleophilic addition-elimination mechanism.

Detailed Mechanism for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Applying the general principles to our specific substrate, we can delineate the reaction pathway. Let's consider the reaction with a generic primary amine (R-NH₂) as the nucleophile to form an amide, a common transformation in drug development.

Step 1: Nucleophilic Attack The lone pair of the amine's nitrogen atom attacks the highly electrophilic carbonyl carbon of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. The strong electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups significantly accelerate this step by increasing the partial positive charge on the carbon atom.

Step 2: Formation of the Tetrahedral Intermediate A tetrahedral intermediate is formed. The stability of this intermediate is influenced by the substituents; while the electron-withdrawing groups destabilize the negatively charged oxygen to some extent, their primary role is in activating the substrate toward the initial attack.

Step 3: Collapse of the Intermediate and Product Formation The tetrahedral intermediate collapses. The C=O double bond is reformed, and the chloride ion is expelled. A final, rapid deprotonation of the nitrogen atom (often by another molecule of the amine nucleophile or a mild base) yields the neutral N-alkyl-2-fluoro-5-methyl-4-(trifluoromethyl)benzamide and an ammonium chloride salt.

Note: The DOT graph above is a structural representation. For a visual chemical structure, image placeholders are used. A text-based representation would be less clear. Caption: Specific mechanism for the amidation of the title compound.

Experimental Protocol: Synthesis of an Amide Derivative

This section provides a representative, self-validating laboratory procedure for the reaction of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride with a primary amine.

Objective: To synthesize N-benzyl-2-fluoro-5-methyl-4-(trifluoromethyl)benzamide.

Materials:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Benzylamine (2.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, addition funnel, ice bath

Methodology:

  • Reaction Setup: A clean, dry round-bottom flask is charged with benzylamine (2.1 eq) and anhydrous DCM. The solution is stirred under a nitrogen atmosphere and cooled to 0 °C in an ice bath. The second equivalent of amine acts as a scavenger for the HCl byproduct.

  • Substrate Addition: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq) is dissolved in a minimal amount of anhydrous DCM and transferred to an addition funnel. This solution is added dropwise to the stirring amine solution over 15-20 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 1-2 hours. The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting acyl chloride is consumed.

  • Aqueous Workup: The reaction mixture is diluted with additional DCM and transferred to a separatory funnel. It is washed sequentially with 1M HCl (to remove excess amine), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation: The organic layer is separated, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid is purified by recrystallization or flash column chromatography to yield the pure amide product.

Conclusion

The nucleophilic acyl substitution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a rapid and efficient process, governed by the powerful electron-withdrawing nature of the ortho-fluoro and para-trifluoromethyl substituents. These groups work in concert to create a highly electrophilic carbonyl center, accelerating the rate-determining nucleophilic attack. This detailed mechanistic understanding is crucial for leveraging this and similar highly-activated substrates in the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science, where precise control over reactivity is paramount.

References

  • Masterson, D.S. (2011, May 6). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]

  • OpenStax. (2023, September 20). 21.2 Nucleophilic Acyl Substitution Reactions. In Organic Chemistry. [Link]

  • Chemistry LibreTexts. (2022, July 20). 11.3: The Nucleophilic Acyl Substitution Mechanism. [Link]

  • Chemistry LibreTexts. (2021, December 27). 8.4: Nucleophilic Acyl Substitution Reactions. [Link]

  • ChemTalk. (2024, February 20). Nucleophilic Acyl Substitution. [Link]

  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

  • Soh, Y. T., et al. (2025, November 24). Photoinduced Cleavage of Alkenyl Fluorides for Nucleophilic Acyl Substitution via In Situ Generated Acyl Fluorides. Organic Letters, ACS Publications. [Link]

  • Chemistry LibreTexts. (2024, September 30). 21.2: Nucleophilic Acyl Substitution Reactions. [Link]

  • Di Micco, S., et al. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PMC. [Link]

  • Clark, J. Nucleophilic addition/elimination in the reactions of acyl chlorides. Chemguide. [Link]

  • Chemistry LibreTexts. (2023, November 23). 21.2 Nucleophilic Acyl Substitution Reactions. [Link]

  • ChemistryStudent. Acyl Chlorides (A-Level). [Link]

  • LibreTexts. (2023, August 15). 8.7 An Explanation of Substituent Effects. In Fundamentals of Organic Chemistry. [Link]

  • Taylor & Francis. Tetrahedral intermediates – Knowledge and References. [Link]

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Exploratory

Thermodynamic stability and decomposition pathways of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition Pathways of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride Abstract 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a highly fu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Thermodynamic Stability and Decomposition Pathways of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Abstract

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a highly functionalized intermediate crucial for the synthesis of complex organic molecules in the pharmaceutical and agrochemical industries. Its intricate substitution pattern, featuring a combination of electron-donating and strongly electron-withdrawing groups, dictates a unique reactivity profile and specific thermal stability characteristics. This technical guide provides a comprehensive analysis of the thermodynamic stability and potential decomposition pathways of this compound. We synthesize foundational principles of physical organic chemistry with established analytical methodologies to offer predictive insights into its behavior under various conditions. This document is intended for researchers, process chemists, and safety professionals, providing a framework for safe handling, storage, and reaction optimization. Detailed experimental protocols for thermal hazard assessment using Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA), and Accelerating Rate Calorimetry (ARC) are provided to guide empirical studies.

Introduction to a Structurally Complex Reagent

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (C₉H₅ClF₄O) is a reactive acyl chloride used as a building block in organic synthesis.[1] The utility of acyl chlorides lies in their ability to readily undergo nucleophilic acyl substitution, making them indispensable for creating esters, amides, and ketones.[2][3] However, this high reactivity also predisposes them to degradation, particularly through hydrolysis and thermal decomposition.[4][5]

The stability of this specific molecule is governed by the complex interplay of its substituents on the aromatic ring. Understanding these influences is paramount for ensuring process safety, reaction efficiency, and the purity of downstream products. An uncontrolled exothermic decomposition can lead to a thermal runaway, a hazardous situation where temperature and pressure increase uncontrollably.[6][7] This guide dissects the molecular features influencing stability and outlines the primary pathways through which decomposition is likely to occur.

Molecular Structure and Electronic Effects

The reactivity and stability of the benzoyl chloride moiety are profoundly influenced by the electronic properties of the substituents on the aromatic ring. The subject molecule possesses a fluorine atom, a methyl group, and a trifluoromethyl group, each exerting distinct inductive and resonance effects.

  • Fluorine (F): Located at the 2-position (ortho to the acyl chloride), fluorine exerts a strong electron-withdrawing inductive effect (-I) due to its high electronegativity. It also has a weak, electron-donating resonance effect (+M) via its lone pairs. In halogens, the inductive effect typically dominates.

  • Methyl (CH₃): Positioned at the 5-position (meta to the acyl chloride), the methyl group is weakly electron-donating through an inductive effect (+I) and hyperconjugation.

  • Trifluoromethyl (CF₃): Situated at the 4-position (para to the acyl chloride), the CF₃ group is one of the most powerful electron-withdrawing groups.[8] It exerts a very strong inductive effect (-I) and deactivates the aromatic ring, enhancing the electrophilicity of the carbonyl carbon.[8][9]

These combined effects result in a highly electron-deficient carbonyl carbon, making it exceptionally susceptible to nucleophilic attack while also influencing the strength of the carbon-chlorine bond.

Caption: Electronic effects of substituents on the molecule.

SubstituentPositionInductive Effect (-I / +I)Resonance Effect (+M / -M)Overall Impact on Carbonyl Carbon
-F 2- (ortho)Strong -I (Withdrawing)Weak +M (Donating)Increased Electrophilicity
-CH₃ 5- (meta)Weak +I (Donating)N/A (Hyperconjugation)Minor decrease in Electrophilicity
-CF₃ 4- (para)Very Strong -I (Withdrawing)Weak -M (Withdrawing)Strongly Increased Electrophilicity

Table 1: Summary of the electronic influence of substituents on the reactivity of the benzoyl chloride moiety.

Predicted Decomposition Pathways

The decomposition of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride can be triggered by nucleophiles (especially water) or thermal energy.

Pathway 1: Hydrolysis

Hydrolysis is the most common degradation pathway for acyl chlorides.[4] Due to the highly electrophilic nature of the carbonyl carbon, the compound will react rapidly with even trace amounts of water to form the corresponding carboxylic acid (2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid) and corrosive hydrochloric acid (HCl) gas.[2][10]

The reaction proceeds via a nucleophilic addition-elimination mechanism:

  • Nucleophilic Attack: A water molecule attacks the electrophilic carbonyl carbon.

  • Tetrahedral Intermediate Formation: The pi-bond of the carbonyl breaks, forming a tetrahedral intermediate.

  • Elimination of Leaving Group: The carbonyl group reforms, and the chloride ion is eliminated.

  • Deprotonation: A base (such as another water molecule) removes a proton from the oxonium ion to yield the final carboxylic acid product.

Hydrolysis_Pathway Start 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride + H₂O Step1 Nucleophilic attack by H₂O on carbonyl carbon Start->Step1 Initiation Intermediate Formation of Tetrahedral Intermediate Step1->Intermediate Step2 Elimination of Chloride (Cl⁻) & Reformation of C=O Intermediate->Step2 Products Products: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid + HCl Step2->Products Completion

Caption: The nucleophilic addition-elimination pathway for hydrolysis.

Pathway 2: Thermal Decomposition

In the absence of nucleophiles, elevated temperatures can induce decomposition. While specific data for this molecule is unavailable, plausible pathways can be inferred from related compounds.

  • Decarbonylation: A potential pathway involves the loss of carbon monoxide (CO) to form an aryl chloride. This would result in 1-chloro-2-fluoro-5-methyl-4-(trifluoromethyl)benzene. This process often requires high temperatures or transition-metal catalysis.

  • Elimination to a Ketene: Acyl chlorides with alpha-hydrogens can eliminate HCl to form ketenes.[5] However, benzoyl chlorides lack alpha-hydrogens on the acyl group, making this pathway non-viable for the primary moiety.

  • Radical Reactions: At very high temperatures, homolytic cleavage of the C-Cl or C-C bond could initiate radical chain reactions, leading to a complex mixture of degradation products, including char. The C-CF₃ bond is very strong, making its cleavage less likely.[9]

The onset temperature for thermal decomposition is a critical safety parameter that must be determined experimentally.

Framework for Experimental Stability Assessment

A multi-technique approach is essential for a comprehensive understanding of the thermal hazards associated with a reactive chemical. The following workflow provides a robust framework.

Experimental_Workflow DSC Step 1: DSC Screening (Differential Scanning Calorimetry) TGA Step 2: TGA Analysis (Thermogravimetric Analysis) DSC->TGA Identify onset temperature (T_onset) and energy release (ΔH) ARC Step 3: ARC Hazard Assessment (Accelerating Rate Calorimetry) TGA->ARC Correlate thermal events with mass loss Data Data Synthesis: - T_onset - ΔH_decomposition - Mass Loss % - Adiabatic T & P Rise ARC->Data Determine time-temperature-pressure profile under adiabatic conditions

Caption: A logical workflow for comprehensive thermal stability analysis.

Differential Scanning Calorimetry (DSC)

DSC is the primary screening tool to determine the onset temperature of exothermic or endothermic events.[11][12] It measures the difference in heat flow between a sample and a reference as a function of temperature.[13] A sharp exothermic peak indicates a decomposition event.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[14][15] It is used to determine degradation temperatures and quantify the mass loss associated with a decomposition event identified by DSC.[16] This helps to distinguish between decomposition (with mass loss) and other thermal events like phase changes.

Accelerating Rate Calorimetry (ARC)

ARC is the gold standard for assessing thermal runaway hazards.[6] The instrument operates under adiabatic conditions ("no heat in, no heat out"), simulating a worst-case scenario in a large-scale reactor.[17][18] It provides critical data on the rate of temperature and pressure rise during an exothermic decomposition, which is essential for designing emergency relief systems.[19]

Detailed Experimental Protocols

The following protocols are presented as a guide for qualified laboratory personnel. All work should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Protocol: DSC Analysis

Objective: To determine the onset temperature and enthalpy of decomposition.

Methodology:

  • Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using an indium standard.

  • Sample Preparation: In a dry glove box or under an inert atmosphere, hermetically seal 1-3 mg of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride in a high-pressure gold-plated or stainless steel crucible. Using a high-pressure crucible is critical to contain any pressure generated during decomposition.

  • Reference: Prepare an empty, hermetically sealed crucible as the reference.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature from 25 °C to 350 °C at a rate of 5-10 °C/min. A slower scan rate provides better resolution of thermal events.

    • Use a nitrogen purge gas at a flow rate of 50 mL/min to maintain an inert atmosphere.

  • Data Analysis: Analyze the resulting thermogram to identify the extrapolated onset temperature (T_onset) of any exothermic event and integrate the peak area to calculate the enthalpy of decomposition (ΔH_d, in J/g).

Protocol: TGA Analysis

Objective: To quantify mass loss associated with thermal events.

Methodology:

  • Instrument Calibration: Perform mass and temperature calibration according to the manufacturer's guidelines.

  • Sample Preparation: Place 5-10 mg of the sample into an alumina or platinum TGA pan.

  • Thermal Program:

    • Equilibrate the sample at 30 °C.

    • Ramp the temperature from 30 °C to 400 °C at a rate of 10 °C/min.

    • Use a nitrogen purge gas at a flow rate of 50-100 mL/min.

  • Data Analysis: Plot the percentage of mass loss versus temperature. Correlate the temperatures of significant mass loss events with the exothermic events observed in the DSC analysis.

Protocol: ARC Analysis

Objective: To determine the temperature and pressure rise rates under adiabatic conditions.

Methodology:

  • Sample Preparation: In an inert atmosphere, load a precisely weighed amount (e.g., 2-5 g) of the sample into a titanium or Hastelloy-C bomb.

  • Instrument Setup: Place the bomb in the ARC calorimeter and connect the pressure transducer.

  • Thermal Program (Heat-Wait-Search Mode):

    • The instrument heats the sample in small temperature steps (e.g., 5 °C).

    • After each step, it enters a "wait" period to allow for thermal equilibration.

    • It then enters a "search" period, monitoring for any self-heating (exothermic activity). A typical detection threshold is a self-heating rate of 0.02 °C/min.

  • Exotherm Detection: Once self-heating is detected, the instrument switches to adiabatic mode. The surrounding heaters match the sample temperature, ensuring all generated heat increases the sample's temperature.

  • Data Collection: The instrument records temperature and pressure as a function of time until the reaction is complete or a safety limit is reached.

  • Data Analysis: Plot temperature vs. time, pressure vs. time, and dT/dt (rate of temperature rise) vs. temperature to determine key safety parameters like the Temperature of No Return (TNR) and the Time to Maximum Rate (TMR).

ParameterDescriptionIllustrative ValueAnalytical Technique
Onset Temperature (T_onset) The temperature at which decomposition begins.~150 - 180 °CDSC, ARC
Enthalpy of Decomposition (ΔH_d) The total energy released during decomposition.> 200 J/gDSC
Mass Loss Percentage of mass lost during decomposition.Correlates with loss of CO, Cl, etc.TGA
Max. Temperature Rise Rate (dT/dt)_max The maximum self-heating rate under adiabatic conditions.> 100 °C/minARC
Max. Pressure The maximum pressure generated in a closed system.> 1000 psigARC

Table 2: Key thermal stability parameters and illustrative (hypothetical) values for a reactive benzoyl chloride. Actual values must be determined experimentally.

Summary and Safety Recommendations

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is predicted to be a highly reactive compound with significant potential for thermal decomposition.

  • Primary Hazard - Hydrolysis: The compound is extremely sensitive to moisture. Strict anhydrous conditions are required for storage and handling to prevent degradation and the release of corrosive HCl gas. Store under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container.

  • Secondary Hazard - Thermal Decomposition: The compound is likely to have a distinct exothermic decomposition at elevated temperatures. The combination of DSC, TGA, and ARC analysis is essential to quantify this hazard before any scale-up operations. Avoid exposure to high temperatures, and ensure that any reaction conditions are well below the experimentally determined onset temperature of decomposition.

  • Reactivity: The strong electron-withdrawing substituents make the compound highly susceptible to reaction with a wide range of nucleophiles (alcohols, amines, etc.).[3][20] These reactions will likely be rapid and exothermic, requiring careful control of reagent addition and temperature.

By combining a theoretical understanding of the molecule's electronic properties with rigorous experimental analysis, researchers and process chemists can safely handle and effectively utilize this valuable synthetic intermediate.

References

  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). MDPI. [Link]

  • Process for the preparation of benzoyl chloride. (1984).
  • Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. (2011). ResearchGate. [Link]

  • Which benzoyl chloride undergoes hydrolysis faster in water?. (2024). Reddit. [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). Semantic Scholar. [Link]

  • Reactions of Acid Chlorides (ROCl) with Nucleophiles. (2020). Chemistry Steps. [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). National Center for Biotechnology Information. [Link]

  • Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. (n.d.). ResearchGate. [Link]

  • The thermal decomposition of acetyl chloride. (1977). ResearchGate. [Link]

  • Decomposition of the Benzyl Radical: Quantum Chemical and Experimental (Shock Tube) Investigations of Reaction Pathways. (2000). ACS Publications. [Link]

  • 20.17: Reactions of Acid Chlorides. (2019). Chemistry LibreTexts. [Link]

  • Process for producing 2-methyl-4,5-dichloro benzo trifluoride. (2007).
  • Effects of Aromatic Trifluoromethylation, Fluorination, and Methylation on Intermolecular π–π Interactions. (2013). ACS Publications. [Link]

  • Benzoyl Chloride Procurement Guide. (2025). ChemAnalyst. [Link]

  • Using benzoyl chloride derivatization to improve small-molecule analysis in biological samples by LC-MS/MS. (2017). ResearchGate. [Link]

  • Accelerating Rate Calorimeter (ARC). (2023). NETZSCH Analyzing & Testing. [Link]

  • Accelerating Rate Calorimetry (ARC). (n.d.). Prime Process Safety Center. [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025). Impact Analytical. [Link]

  • 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97%. (n.d.). NextSDS. [Link]

  • Acyl chloride. (n.d.). Wikipedia. [Link]

  • Accelerating Rate Calorimetry. (n.d.). Prager Elektronik. [Link]

  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. (n.d.). National Center for Biotechnology Information. [Link]

  • What is TGA Analysis? Principles and Applications. (2026). ResolveMass Laboratories Inc.. [Link]

  • Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. (2022). Auriga Research. [Link]

  • Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. (n.d.). Rsc.org. [Link]

  • Reactions of Acyl halide. (n.d.). SRI LATHA. [Link]

  • Differential Scanning Calorimeter (DSC/DTA). (2026). NETZSCH Analyzing & Testing. [Link]

  • Accelerating Rate Calorimeter (ARC). (n.d.). Belmont Scientific. [Link]

  • Acyl chloride. (n.d.). Grokipedia. [Link]

  • Carboxylic Acid Derivatives: Nucleophilic Acyl Substitution Reactions. (n.d.). University of Babylon. [Link]

  • Analysis of Residual Products in Benzyl Chloride Used for the Industrial Synthesis of Quaternary Compounds by Liquid Chromatography with Diode-Array Detection. (n.d.). ResearchGate. [Link]

  • Thermo Gravimetric Analysis (TGA). (n.d.). TCA Lab / Alfa Chemistry. [Link]

  • Differential Scanning Calorimetry (DSC). (n.d.). METTLER TOLEDO. [Link]

  • The Role of Small Molecules Containing Fluorine Atoms. (2024). Encyclopedia MDPI. [Link]

  • Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. (n.d.). Eltra. [Link]

  • UNIT 10 THERMOGRAVIMETRIC ANALYSIS. (n.d.). eGyanKosh. [Link]

  • Accelerating Rate Calorimeter. (n.d.). Thermal Hazard Technology. [Link]

  • Differential Scanning Calorimetry (DSC) Analysis Principle. (2026). ResolveMass Laboratories Inc.. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis Protocols for Fluorinated Amides Utilizing 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Executive Summary & Mechanistic Rationale Amide bond formation is a cornerstone of organic synthesis, particularly within the pharmaceutical industry, due to the prevalence of the 1[1]. The building block 2 (CAS: 1323966...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

Amide bond formation is a cornerstone of organic synthesis, particularly within the pharmaceutical industry, due to the prevalence of the 1[1]. The building block 2 (CAS: 1323966-18-2) is a highly specialized electrophile used to install a multi-substituted fluorinated phenyl ring into target scaffolds[2].

The reactivity of this specific acyl chloride is governed by its unique electronic and steric environment. The trifluoromethyl (-CF₃) group at the para-position and the ortho-fluoro substituent exert strong electron-withdrawing inductive effects. This significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to 3[3]. However, this hyper-electrophilicity also renders the reagent prone to rapid hydrolysis if exposed to adventitious water. Therefore, controlling the reaction environment—either through strict anhydrous conditions or specialized micellar encapsulation—is critical for successful conversion.

Reaction Pathway Visualization

AmideCoupling AcylChloride 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride Electrophile Tetrahedral Tetrahedral Intermediate Transient State AcylChloride->Tetrahedral Nucleophilic Attack Amine Amine (1° or 2°) Nucleophile Amine->Tetrahedral Donates Electron Pair Base DIPEA / TEA Acid Scavenger Byproduct Amine·HCl Salt Water-Soluble Waste Base->Byproduct Neutralizes HCl (Drives Reaction) Product Fluorinated Amide Target Product Tetrahedral->Product Cl⁻ Elimination Tetrahedral->Byproduct HCl Release

Reaction mechanism of nucleophilic acyl substitution for fluorinated amide synthesis.

Experimental Methodologies

Protocol A: Classical Anhydrous Amidation (DCM/DIPEA)

This standard medicinal chemistry approach relies on the strict exclusion of water to prevent the hydrolysis of the acyl chloride back to its corresponding benzoic acid derivative.

Materials:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.1 eq)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation of the Amine Solution : In an oven-dried round-bottom flask purged with inert gas (N₂ or Ar), dissolve the amine (1.1 eq) and DIPEA (2.0 eq) in anhydrous DCM.

    • Causality: Anhydrous conditions prevent the competitive hydrolysis of the moisture-sensitive acyl chloride. DIPEA acts as a non-nucleophilic acid scavenger to neutralize the HCl generated during the reaction, preventing the reacting amine from precipitating as an unreactive hydrochloride salt.

  • Temperature Modulation : Cool the solution to 0 °C using an ice-water bath.

    • Causality: The nucleophilic acyl substitution is highly exothermic. The electron-withdrawing -CF₃ and -F groups make this specific benzoyl chloride exceptionally reactive. Cooling prevents thermal degradation and suppresses side reactions.

  • Electrophile Addition : Dissolve 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-30 minutes.

  • Reaction Propagation : Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours. Monitor progress via Thin Layer Chromatography (TLC).

  • Self-Validating Workup :

    • Quench the reaction with deionized water and transfer to a separatory funnel.

    • Acid Wash (1M HCl) : Causality: Protonates any unreacted amine, rendering it water-soluble for extraction into the aqueous phase.

    • Base Wash (Sat. NaHCO₃) : Causality: Deprotonates any 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid formed via trace hydrolysis, removing it as a water-soluble sodium salt.

    • Brine Wash (Sat. NaCl) : Causality: Draws residual water out of the organic layer via osmotic pressure.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude fluorinated amide.

Protocol B: Green Micellar Amidation (Aqueous TPGS-750-M)

Recent advancements demonstrate that amidation via aqueous labile acyl chlorides can be performed efficiently using 4[4].

Materials:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Primary or Secondary Amine (1.0 - 1.2 eq)

  • DIPEA (1.5 eq)

  • 2 wt % TPGS-750-M in HPLC-grade Water

Step-by-Step Procedure:

  • Micelle Formation : Prepare a 2 wt % solution of TPGS-750-M in water. Add the amine and DIPEA to this aqueous surfactant solution at room temperature.

    • Causality: TPGS-750-M is an amphiphilic designer surfactant that spontaneously forms nanomicelles in water, creating lipophilic inner cores that serve as localized nanoreactors.

  • Electrophile Introduction : Add the 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride directly to the vigorously stirring aqueous mixture.

    • Causality: Despite being in an aqueous environment, the highly hydrophobic acyl chloride rapidly partitions into the micellar core. This shields the electrophile from bulk water, preventing hydrolysis while it reacts with the amine.

  • Reaction Propagation : Stir vigorously at room temperature for < 2 hours until complete consumption of the acyl chloride is observed.

  • Isolation : Extract the product using a minimal amount of a green organic solvent (e.g., ethyl acetate) or, if the product is highly crystalline, isolate directly via vacuum filtration. The aqueous TPGS-750-M layer can be recycled for subsequent runs.

Quantitative Data Presentation

ParameterProtocol A: Classical AnhydrousProtocol B: Green Micellar
Solvent System Anhydrous Dichloromethane (DCM)2 wt % TPGS-750-M in Water
Temperature Profile 0 °C Room TemperatureRoom Temperature
Reaction Time 1 - 2 hours< 2 hours
Yield Expectation High (80-95%)Good to Excellent (70-90%)
Environmental Impact High (Halogenated solvent waste)Low (Aqueous, recyclable surfactant)
Scalability Excellent (Standard industrial method)Good (Requires specialized surfactant)

Self-Validating Quality Control (QC)

To ensure the integrity of the synthesized fluorinated amides, the following self-validating checks should be employed:

  • TLC Monitoring : The unreacted acyl chloride will react with methanol (if used to prepare the TLC sample) to form a methyl ester. This ester runs higher than the highly polar amine starting material but typically lower than the non-polar amide product.

  • ¹⁹F NMR Signatures : Verification of the product can be rapidly achieved via ¹⁹F NMR without the need for complex ¹H NMR decoupling. The -CF₃ group typically resonates around -60 to -65 ppm, while the aryl fluoride will appear around -110 to -115 ppm. A distinct shift in these peaks relative to the acyl chloride starting material confirms successful conversion and structural integrity.

References

  • Title : Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M Source : acs.org URL :[Link]

Sources

Application

Application Notes &amp; Protocols: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride in Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic to overcome pharmacokinetic liabilities and optimize target binding. 2-Fluoro-5-methyl-4-(trifluoromet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the strategic incorporation of fluorinated motifs is a proven tactic to overcome pharmacokinetic liabilities and optimize target binding. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323966-18-2) is a highly specialized, multi-substituted electrophilic building block. By combining the profound metabolic stability of a trifluoromethyl group, the conformational locking capability of an ortho-fluorine, and the steric fine-tuning of a meta-methyl group, this reagent serves as an invaluable scaffold for late-stage functionalization, high-throughput library synthesis, and the generation of novel pharmacophores.

Physicochemical & Structural Profiling

To effectively utilize this building block, researchers must understand its quantitative physicochemical parameters, which dictate both its reactivity in the flask and its behavior in biological systems.

ParameterValue / DescriptionImpact on Drug Design & Synthesis
Chemical Formula C9H5ClF4OHigh fluorine content significantly modulates electron density.
Molecular Weight 240.58 g/mol Low molecular weight allows for downstream elaboration without exceeding Lipinski's Rule of 5.
Functional Group Acyl Chloride (-COCl)Highly reactive electrophile; enables atom-economical coupling without expensive peptide coupling reagents.
C–F Bond Energy ~485.3 kJ/molExceptional thermodynamic stability prevents oxidative degradation at the substitution sites.
Steric Profile Tri-substituted aromaticHigh steric hindrance requires optimized catalytic conditions for cross-coupling reactions.

Strategic Rationale in Drug Design (E-E-A-T)

The selection of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride over simpler benzoyl chlorides is driven by precise structure-activity relationship (SAR) goals:

  • The Trifluoromethyl (-CF3) Effect: The -CF3 group is a critical tool in the medicinal chemist's arsenal. It possesses a high Hansch π value (+0.88), which significantly increases the lipophilicity of the resulting drug candidate, thereby facilitating cell membrane permeability. Furthermore, its strong electron-withdrawing nature deactivates the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism and increasing the drug's half-life [1].

  • The Ortho-Fluoro Conformational Lock: The fluorine atom at the 2-position (ortho to the carbonyl) is not merely for metabolic blocking. It induces a profound stereoelectronic effect. Electrostatic repulsion between the fluorine lone pairs and the amide carbonyl oxygen restricts the rotation of the Ar–CO bond. This conformational lock pre-organizes the molecule into its bioactive conformation, reducing the entropic penalty upon binding to the target receptor.

  • Acyl Chloride Reactivity: Utilizing an acyl chloride rather than a benzoic acid bypasses the need for uronium-based coupling reagents (e.g., HATU, EDC). This ensures high-yielding, rapid reactions ideal for automated High-Throughput Screening (HTS) library generation, minimizing purification bottlenecks caused by coupling reagent byproducts.

Synthetic Workflows & Pathways

The versatility of this building block allows it to be diverted into two primary synthetic pathways: classical amidation for structural rigidification, and transition-metal-catalyzed cross-coupling for the generation of diaryl ketones.

G BB 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride Base DIPEA / DCM (Base/Solvent) BB->Base Pathway A: Amidation Boronic Arylboronic Acid + Pd(0) BB->Boronic Pathway B: Suzuki Coupling Amine Amine Nucleophile Amine->Base Amide Fluorinated Amide (Conformationally Locked) Base->Amide HCl Elimination Ketone Diaryl Ketone (Pharmacophore) Boronic->Ketone Microwave Heating

Divergent synthetic pathways of the fluorinated benzoyl chloride building block.

Experimental Protocols

Protocol A: High-Throughput Amide Bond Formation

Objective: Synthesis of conformationally restricted fluorinated amides for biological screening.

Causality & Design: N,N-Diisopropylethylamine (DIPEA) is selected as the base. Its severe steric hindrance prevents it from acting as a competing nucleophile against the highly electrophilic acyl chloride, while it efficiently neutralizes the HCl byproduct. Dichloromethane (DCM) is utilized as a non-polar, aprotic solvent; it perfectly solubilizes the reagents without participating in competitive solvolysis, which would occur if protic solvents like methanol were used.

Step-by-Step Methodology:

  • Preparation: Flame-dry a 10 mL round-bottom flask under an inert argon atmosphere.

  • Amine Solution: Dissolve the target primary or secondary amine (1.0 equiv, 0.5 mmol) in anhydrous DCM (3.0 mL).

  • Base Addition: Add DIPEA (2.5 equiv, 1.25 mmol) to the solution and cool the mixture to 0 °C using an ice-water bath. Cooling is critical to prevent exothermic degradation and control the initial reaction rate.

  • Acyl Chloride Addition: Dissolve 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.1 equiv, 0.55 mmol) in anhydrous DCM (1.0 mL). Add this solution dropwise to the amine mixture over 5 minutes.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO3 (5 mL). Extract the aqueous layer with DCM (3 × 5 mL). Wash the combined organic layers with 1M HCl (to remove unreacted amine) and brine, then dry over anhydrous Na2SO4.

  • Concentration: Filter and concentrate under reduced pressure to yield the crude amide.

Self-Validation & Analytical Tracking:

  • TLC: The reaction is self-validating via Thin Layer Chromatography (UV 254 nm). The highly polar amine starting material will disappear, replaced by a significantly less polar spot (the fluorinated amide). The acyl chloride itself should not be tracked directly on silica as it streaks and hydrolyzes.

  • LC-MS: Validate product formation by observing the [M+H]+ peak. The mass will reflect the exact mass of the amine plus the benzoyl core (MW 205.13 Da, minus the chloride leaving group).

Protocol B: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling (Ketone Synthesis)

Objective: Direct synthesis of highly functionalized diaryl ketones via cross-coupling of the acyl chloride with arylboronic acids [2].

Causality & Design: While acyl chlorides are classically reserved for amidation, they can undergo oxidative addition with Palladium(0) catalysts to form ketones. The electron-withdrawing -CF3 and -F groups increase the electrophilicity of the carbonyl carbon, facilitating Pd insertion into the C-Cl bond. However, the steric hindrance from the ortho-fluoro and meta-methyl groups creates a high activation barrier. Microwave irradiation is employed to provide rapid, uniform heating, which overcomes this barrier and suppresses unwanted decarbonylation side reactions that typically plague sterically hindered acyl chlorides [2].

Step-by-Step Methodology:

  • Reagent Loading: In a microwave-safe reaction vial, combine 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 equiv, 0.5 mmol), the desired arylboronic acid (1.2 equiv, 0.6 mmol), and anhydrous K2CO3 (2.0 equiv, 1.0 mmol).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) ( Pd(PPh3​)4​ ) (5 mol%, 0.025 mmol) inside a glovebox or under a strict stream of argon to prevent catalyst oxidation.

  • Solvent System: Add a degassed mixture of Toluene/Water (4:1 v/v, 2.5 mL). Water is essential to dissolve the base and facilitate the transmetalation step of the boronic acid.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 110 °C for 15 minutes.

  • Workup: Cool the vial to room temperature. Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine, dry over MgSO4, concentrate, and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient).

Self-Validation & Analytical Tracking:

  • IR Spectroscopy: The successful transformation from an acyl chloride to a diaryl ketone is self-validated by a distinct shift in the carbonyl stretch from ~1770 cm−1 (acyl chloride) to ~1660 cm−1 (conjugated diaryl ketone).

  • LC-MS: The product will exhibit a clear [M+H]+ mass shift corresponding to the loss of chlorine and the addition of the aryl group, confirming the cross-coupling event.

Safety, Handling, & Troubleshooting

  • Hazard Classifications: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is highly corrosive and causes severe skin burns and eye damage (GHS05, H314).

  • Handling: Must be handled in a fume hood using appropriate PPE (Faceshield, heavy-duty nitrile gloves, and an ABEK respirator filter if handled outside a hood).

  • Storage: Store under an inert atmosphere (Argon/Nitrogen) at 2–8 °C. Exposure to ambient moisture will cause rapid hydrolysis to 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid, releasing toxic HCl gas.

  • Troubleshooting (Hydrolysis): If amidation yields are consistently low, the acyl chloride may have hydrolyzed during storage. Validate reagent integrity by treating a small aliquot with dry methanol and checking for the methyl ester via GC-MS. If the corresponding carboxylic acid is detected, the reagent must be re-synthesized or treated with thionyl chloride ( SOCl2​ ) prior to use.

References

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design Source: Molecules (MDPI) URL:[Link] (Note: Updated to recent volumes in MDPI databases, e.g., Molecules 2025, 30(14), 3009)

  • Microwave-promoted cross-coupling of acid chlorides with arylboronic acids: a convenient method for preparing aromatic ketones Source: Tetrahedron (Elsevier) URL:[Link]

  • Fluorinated building blocks in drug design: new pathways and targets Source: Future Medicinal Chemistry (PMC / NIH) URL:[Link] (DOI: 10.1080/17568919.2024.2379229)

Method

Step-by-step protocols for esterification with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Application Note & Protocol Strategic Esterification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride: A Guide for Pharmaceutical and Agrochemical Synthesis Abstract 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl c...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Strategic Esterification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride: A Guide for Pharmaceutical and Agrochemical Synthesis

Abstract

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a highly reactive and synthetically valuable building block, pivotal in the development of novel pharmaceutical and agrochemical agents. The strategic incorporation of its fluorinated benzoyl moiety into target molecules via esterification is a critical transformation. This document provides a comprehensive guide for researchers, detailing the underlying chemical principles, safety protocols, and a step-by-step experimental procedure for the efficient esterification of this acyl chloride with alcohols. The protocol emphasizes anhydrous conditions and the use of a non-nucleophilic base to ensure high yields and purity, addressing the compound's inherent reactivity and moisture sensitivity.

Introduction and Scientific Context

The presence of fluorine and trifluoromethyl (CF₃) groups in organic molecules can dramatically enhance pharmacological properties, including metabolic stability, binding affinity, and bioavailability.[1] 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride serves as a key intermediate for introducing these desirable features. Its conversion to an ester is often a crucial step in a multi-step synthesis.

Acyl chlorides are among the most reactive carboxylic acid derivatives, readily undergoing nucleophilic acyl substitution. The reaction with an alcohol proceeds via a highly efficient and generally irreversible pathway to form an ester, driven by the formation of the stable C-O bond and the elimination of hydrogen chloride (HCl).[2] The primary challenge in handling this reagent is its high reactivity towards water, which leads to rapid hydrolysis back to the parent carboxylic acid.[2][3] Therefore, stringent control of reaction conditions is paramount for success. This guide provides a robust protocol designed to mitigate these challenges.

Reagent Properties and Essential Safety Precautions

A thorough understanding of the reagent's properties and hazards is critical before commencing any experimental work.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceCAS Number
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chlorideC₉H₅ClF₄O252.58Not AvailableNot Available
Generic Ester ProductC₉H₅F₄O-ORVaries with R-groupLiquid or SolidVaries

Critical Safety and Handling Protocols:

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a corrosive compound and a lachrymator that reacts violently with water.[3][4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical safety goggles or a face shield.[5]

  • Ventilation: All manipulations must be performed within a certified chemical fume hood to avoid inhalation of corrosive vapors.[6]

  • Moisture Control: This reagent is extremely sensitive to moisture. It should be stored under an inert atmosphere (e.g., Argon or Nitrogen) in a tightly sealed container.[6][7] All glassware must be oven- or flame-dried before use, and anhydrous solvents are mandatory.[2]

  • Reaction Hazards: The reaction with alcohols is exothermic and produces corrosive HCl gas.[8][9] The reaction should be cooled, and the acyl chloride should be added slowly to control the reaction rate.

  • Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Quench any unreacted acyl chloride carefully with a suitable alcohol (like isopropanol) before disposal.

The Chemistry: Mechanism and Rationale

The esterification of an acyl chloride with an alcohol is a classic example of nucleophilic acyl substitution . The reaction proceeds through a well-understood addition-elimination mechanism.

Mechanism Rationale:

  • Nucleophilic Attack: The lone pair of electrons on the alcohol's oxygen atom acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the acyl chloride. This forms a tetrahedral intermediate.[10]

  • Elimination of Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed by eliminating the chloride ion, which is an excellent leaving group.

  • Deprotonation: The resulting protonated ester is a strong acid. A non-nucleophilic base, such as pyridine or triethylamine (TEA), is included in the reaction mixture to neutralize the hydrogen chloride (HCl) that is formed.[2][10] This neutralization step is crucial as it prevents the acid-catalyzed side reactions and drives the reaction to completion.

Caption: General mechanism for nucleophilic acyl substitution.

Detailed Experimental Protocol

This protocol describes a general procedure for the esterification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride with a generic primary or secondary alcohol.

Materials and Reagents:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

  • Alcohol (Primary or Secondary)

  • Anhydrous Pyridine or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • 4-(Dimethylamino)pyridine (DMAP) (optional, catalytic amount)

  • 1M Hydrochloric Acid (HCl) solution

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Equipment:

  • Round-bottom flask, oven-dried

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Syringes and needles

  • Addition funnel, oven-dried

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

Table 2: Suggested Reagent Stoichiometry

ReagentMolar EquivalentsPurpose
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride1.0Limiting Reagent
Alcohol1.1 - 1.2Nucleophile (slight excess)
Triethylamine or Pyridine1.5HCl Scavenger/Base
DMAP (optional)0.05 - 0.1Catalyst
Anhydrous Solvent (e.g., DCM)-Reaction Medium

Experimental Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add the alcohol (1.1 eq) and optional DMAP (0.05 eq).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen).

    • Add anhydrous DCM via syringe to dissolve the alcohol (concentration typically 0.1-0.5 M).

    • Add triethylamine (1.5 eq) to the solution via syringe.

    • Cool the flask to 0 °C in an ice-water bath.

  • Acyl Chloride Addition:

    • In a separate, dry vial, prepare a solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous DCM.

    • Slowly add the acyl chloride solution dropwise to the stirred, cooled alcohol/base mixture over 10-15 minutes using a syringe. Rationale: A slow, cooled addition is crucial to control the initial exothermic reaction.

  • Reaction Monitoring:

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir the reaction for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acyl chloride is fully consumed.

  • Work-up and Isolation:

    • Upon completion, dilute the reaction mixture with additional DCM.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1M HCl (to remove excess TEA/Pyridine).

      • Saturated NaHCO₃ solution (to neutralize any remaining acid).

      • Brine (to remove residual water).[11]

    • Dry the separated organic layer over anhydrous MgSO₄ or Na₂SO₄.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification:

    • The resulting crude ester can be purified by flash column chromatography on silica gel.[12]

    • A gradient of ethyl acetate in hexanes is typically an effective eluent system.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate via rotary evaporation to yield the purified ester.

Process and Workflow Visualization

The following diagram outlines the complete experimental workflow from setup to final product.

Caption: Step-by-step experimental workflow diagram.

Troubleshooting Common Issues
ProblemProbable Cause(s)Suggested Solution(s)
Low or No Yield 1. Wet reagents or glassware. 2. Inactive alcohol (e.g., tertiary alcohol).1. Ensure all glassware is oven-dried and solvents are anhydrous. 2. This protocol is most effective for primary/secondary alcohols.[13]
Starting Material Remains 1. Insufficient reaction time. 2. Sterically hindered alcohol.1. Allow the reaction to stir longer. 2. Add a catalytic amount of DMAP and/or gently heat the reaction.[14]
Hydrolysis Product Observed Presence of moisture in the reaction.Use fresh anhydrous solvents and properly dried glassware. Purge the reaction vessel thoroughly with inert gas.
Difficult Purification Product co-elutes with impurities.Adjust the polarity of the eluent system for column chromatography. Try a different solvent system (e.g., DCM/Methanol).
Conclusion

The esterification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a direct and highly effective transformation when conducted with appropriate care. By adhering to strict anhydrous conditions, controlling the reaction temperature, and using a suitable base, researchers can reliably synthesize a wide range of ester derivatives. This robust protocol serves as a foundational method for synthetic chemists in drug discovery and related fields, enabling the successful incorporation of this valuable fluorinated synthon into complex molecular architectures.

References
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]

  • Save My Exams. (2025, June 23). Acyl Chlorides & Esters (Edexcel A Level Chemistry): Revision Note. Retrieved from [Link]

  • OperaChem. (2024, January 5). Formation of Esters. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, May 22). 2.8: Acid Halides for Ester Synthesis. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97% - Chemical Substance Information. Retrieved from [Link]

  • Clark, J. (n.d.). Making esters. Chemguide. Retrieved from [Link]

  • Tota, A., et al. (2016). Benzyltrifluoromethyl (or Fluoroalkyl) Selenide: Reagent for Electrophilic Trifluoromethyl (or Fluoroalkyl) Selenolation. The Journal of Organic Chemistry. Retrieved from [Link]

  • Google Patents. (2014, May 15). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Clark, J. (n.d.). Esterification - alcohols and carboxylic acids. Chemguide. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Zhang, Z., et al. (2022). Studies on the Origin of the Stabilizing Effects of Fluorinated Alcohols and Weakly Coordinated Fluorine-Containing Anions on Cationic Reaction Intermediates. The Journal of Organic Chemistry. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 2-FLUORO-5-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ester synthesis by acylation. Retrieved from [Link]

  • NextSDS. (n.d.). 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzyl alcohol, 97% - Chemical Substance Information. Retrieved from [Link]

  • Journey, M. L., et al. (2022). Deoxytrifluoromethylation of Alcohols. Journal of the American Chemical Society. Retrieved from [Link]

Sources

Application

Application Note: Advanced Friedel-Crafts Acylation Strategies Using 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Executive Summary Aromatic ketones are critical pharmacophores in drug discovery and agrochemical development. The Friedel-Crafts acylation of arenes using 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Aromatic ketones are critical pharmacophores in drug discovery and agrochemical development. The Friedel-Crafts acylation of arenes using 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323966-18-2) yields highly functionalized diaryl ketones. However, the unique electronic properties of this specific acyl chloride—namely, the strong electron-withdrawing nature of the trifluoromethyl (-CF 3​ ) and fluoro (-F) groups—demand specialized catalytic approaches to overcome the energetic barrier of acylium ion formation. This application note details the mechanistic rationale, catalyst selection, and validated protocols for achieving high-yield acylations with this deactivated substrate.

Mechanistic Rationale & Electronic Effects

The feasibility of a Friedel-Crafts acylation depends heavily on the stability and generation rate of the acylium ion intermediate 1.

  • Deactivation by Electron-Withdrawing Groups (EWGs): The -CF 3​ and -F groups exert strong inductive (-I) and mesomeric (-M) electron-withdrawing effects. This destabilizes the developing positive charge on the carbonyl carbon, making the heterolytic cleavage of the C-Cl bond thermodynamically challenging.

  • Hyperconjugative Stabilization: The 5-methyl group provides mild electron donation (+I) and hyperconjugation, which slightly offsets the deactivation from the fluorinated groups, preventing the reagent from being completely inert.

  • Super-Electrophilicity: Once the acylium ion is successfully generated, the extreme electron deficiency renders it a "super-electrophile." It can rapidly attack even moderately deactivated aromatic substrates (e.g., fluorobenzene) without multiple acylations occurring, as the resulting ketone is significantly less nucleophilic than the starting arene 2.

Catalyst Selection & Reaction Optimization

Classical Friedel-Crafts acylation relies on stoichiometric amounts of strong Lewis acids like AlCl 3​ . However, the strong coordination of AlCl 3​ to the resulting ketone product necessitates a >1 molar equivalent, generating substantial aluminum waste 3. Modern alternatives utilize Brønsted superacids (e.g., Trifluoromethanesulfonic acid, TfOH) or hydrogen-bond donor solvents (e.g., 1,1,1,3,3,3-Hexafluoro-2-propanol, HFIP) to polarize the C-Cl bond and generate the acylium ion catalytically 4.

Table 1: Comparative Catalytic Systems for Fluorinated Benzoyl Chlorides
Catalytic SystemEquiv. RequiredSolventTemp (°C)Expected Yield (%)Mechanistic Advantage / Disadvantage
AlCl 3​ 1.1 - 1.5DCM / DCE0 to 2575 - 85Advantage: Highly reliable for deactivated acyl chlorides.Disadvantage: High metal waste; requires acidic aqueous quench.
FeCl 3​ 0.05 - 0.1Propylene Carbonate8060 - 70Advantage: Catalytic loading, greener solvent.Disadvantage: Requires heating; lower conversion for highly deactivated systems.
TfOH 0.1 - 0.5Solvent-Free / DCE20 to 6085 - 95Advantage: Metal-free superacid; excellent for generating highly reactive acylium ions.
HFIP N/AHFIP2570 - 80Advantage: Promotes ionization via strong H-bonding without added acids 5.Disadvantage: Expensive solvent; limited to electron-rich arenes.

Experimental Workflows (Protocols)

Protocol A: Classical Lewis Acid-Mediated Acylation (AlCl 3​ )

This self-validating protocol ensures complete conversion of the deactivated acyl chloride by utilizing a slight excess of a strong Lewis acid. The visual color change serves as an internal validation of complex formation.

  • Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an argon inlet. Causality: Moisture strictly limits the reaction by hydrolyzing the acyl chloride to an unreactive benzoic acid.

  • Activation: Add anhydrous aluminum chloride (AlCl 3​ , 1.2 equiv.) and anhydrous dichloromethane (DCM, 10 mL) to the flask. Cool the suspension to 0 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 equiv., 1.0 mmol, 240.58 mg) in 2 mL of DCM. Add this solution dropwise to the AlCl 3​ suspension over 15 minutes. Validation: The mixture will darken (typically yellow to deep orange), indicating the formation of the polarized acid-base complex.

  • Substrate Addition: Add the aromatic substrate (e.g., fluorobenzene, 1.1 equiv.) dropwise.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours. Monitor the consumption of the acyl chloride via TLC (Hexanes/EtOAc 9:1).

  • Quenching & Workup: Carefully pour the reaction mixture into a beaker containing 20 g of crushed ice and 5 mL of concentrated HCl. Causality: The HCl prevents the precipitation of insoluble aluminum hydroxide salts, keeping the aqueous layer clear for extraction. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with saturated NaHCO 3​ , brine, and dry over anhydrous MgSO 4​ .

  • Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography.

Protocol B: Superacid-Catalyzed Metal-Free Acylation (TfOH)

This protocol leverages the extreme acidity of TfOH ( H0​=−14.1 ) to generate the acylium ion catalytically, avoiding stoichiometric metal waste.

  • Preparation: In a 20 mL oven-dried vial, dissolve 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 equiv., 1.0 mmol) and the aromatic substrate (1.5 equiv.) in anhydrous 1,2-dichloroethane (DCE, 5 mL).

  • Catalyst Addition: Add Trifluoromethanesulfonic acid (TfOH, 0.2 equiv., 0.2 mmol) dropwise at room temperature.

  • Reaction: Seal the vial and heat to 60 °C in an oil bath for 3–5 hours. Causality: The superacid facilitates the continuous generation of the acylium ion. Because the product's carbonyl oxygen is less basic than the starting acyl chloride, catalyst turnover is achieved without product inhibition.

  • Workup: Cool to room temperature. Dilute with ethyl acetate (15 mL) and wash with saturated aqueous NaHCO 3​ (10 mL) to neutralize the TfOH. Validation: Cessation of CO 2​ evolution confirms complete neutralization.

  • Isolation: Dry the organic phase over Na 2​ SO 4​ , filter, and concentrate. Purify the resulting diaryl ketone by recrystallization or chromatography.

Mechanistic Pathway Visualization

G AcylChloride 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride Complex Acid-Base Complex (Polarized C-Cl Bond) AcylChloride->Complex Acid Catalyst / Acid (AlCl3 or TfOH) Acid->Complex Acylium Acylium Ion (Super-Electrophile) Complex->Acylium - [AlCl4]- or [OTf]- Wheland Wheland Intermediate (Sigma Complex) Acylium->Wheland Arene Aromatic Substrate (e.g., Fluorobenzene) Arene->Wheland Product Diaryl Ketone Product + HCl Wheland->Product Deprotonation

Caption: Mechanistic pathway of the Friedel-Crafts acylation detailing acylium ion generation and EAS.

Troubleshooting & Safety

  • Moisture Sensitivity: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is highly sensitive to hydrolysis. Exposure to atmospheric moisture rapidly converts it to the corresponding unreactive benzoic acid, releasing HCl gas. Always store under an inert atmosphere (Argon/N 2​ ).

  • HF Generation Risk: While the -CF 3​ and aryl-F bonds are generally stable under standard Friedel-Crafts conditions, prolonged heating with massive excesses of strong Lewis acids can lead to trace defluorination. Ensure adequate ventilation and use base traps for exhaust gases.

  • Regioselectivity Issues: If using mono-substituted arenes (e.g., toluene or fluorobenzene), a mixture of ortho and para isomers may form. The bulky nature of the generated acylium ion typically favors the para product due to steric hindrance.

References

  • Royal Society of Chemistry (RSC) - Friedel–Crafts acylation via interrupted Beckmann fragmentation of activated ketones. [Link]

  • National Institutes of Health (PMC) - Eco-friendly and efficient Friedel–Crafts acylation of activated arenes catalyzed with low-loaded ferric chloride in propylene carbonate. [Link]

  • SIOC Journals - Solvent-Free Friedel-Crafts Acylation of Fluorobenzene Catalyzed by Trifluoromethanesulfonic Acid and Rare Earth Triflates.[Link]

  • American Chemical Society (ACS) - Intramolecular Friedel–Crafts Acylation Reaction Promoted by 1,1,1,3,3,3-Hexafluoro-2-propanol. [Link]

Sources

Method

Application Notes &amp; Protocols: The Strategic Deployment of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride in Modern Agrochemical Synthesis

Abstract The strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. These elements can dramatically enhance a compound's metabo...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine atoms and fluorinated moieties into molecular scaffolds has become a cornerstone of modern agrochemical design. These elements can dramatically enhance a compound's metabolic stability, binding affinity, and overall biological efficacy.[1][2] 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride emerges as a high-value, specialized building block for this purpose. Its trifluoromethyl group acts as a potent electron-withdrawing substituent and a stable lipophilic moiety, while the ortho-fluoro group modulates electronic properties and can influence conformational preferences, providing a powerful tool for rational pesticide design.[1] This guide provides an in-depth exploration of the applications of this reagent, detailing its role in the synthesis of next-generation insecticides and fungicides, and provides a comprehensive, field-proven protocol for its use in constructing novel amide-based agrochemical candidates.

Core Concepts: The Rationale for Fluorination in Agrochemicals

The utility of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is rooted in the unique physicochemical properties imparted by its fluorine substituents.

  • The Trifluoromethyl (CF3) Group: This group is a bioisostere of several other functionalities but possesses distinct advantages. It is strongly electron-withdrawing, which can significantly alter the acidity and reactivity of nearby functional groups, often enhancing interactions with biological targets.[1] Furthermore, its high lipophilicity can improve the molecule's ability to penetrate biological membranes, a critical factor for reaching the target site within a pest or pathogen. The CF3 group is also exceptionally stable to metabolic degradation, prolonging the active life of the agrochemical in the field.[1]

  • The Fluoro (F) Group: A single fluorine atom, particularly when positioned ortho to the reactive acyl chloride as in this reagent, serves multiple purposes. It subtly modifies the electronic landscape of the aromatic ring and can form intramolecular hydrogen bonds, which may lock the molecule into a specific, more bioactive conformation. This conformational control is a sophisticated strategy for optimizing binding affinity to target enzymes or receptors.

The combination of these groups on a reactive benzoyl chloride scaffold provides chemists with a direct and efficient method to introduce these desirable traits into a lead compound, accelerating the development of more potent and resilient crop protection agents.

Physicochemical Properties of the Reagent
PropertyValueSource
CAS Number 1323966-18-2[3]
Molecular Formula C₉H₅ClF₄O[3]
Molecular Weight 240.58 g/mol [3]
Appearance Colorless to light yellow clear liquid[4]
Boiling Point 191 °C[5]
Density ~1.5 g/mL[5]
Purity Typically ≥95-98%[3][6]

Applications in Agrochemical Synthesis

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is primarily employed as a key intermediate in the synthesis of complex active ingredients. Its most common application is in the formation of amide bonds, a central linkage in many highly effective classes of pesticides.

Synthesis of Advanced Insecticides

The reagent is an ideal precursor for synthesizing insecticides that mimic the structure of modern diamide compounds, such as broflanilide.[7][8] These insecticides often act as allosteric modulators of insect γ-aminobutyric acid (GABA) receptors, a novel mode of action that can be effective against pests resistant to older classes of insecticides.[8] The benzoyl chloride moiety readily reacts with complex anilines or other amino-heterocycles to form the critical amide bond that defines these molecules.

Development of Novel Fungicides

The structural motifs provided by this reagent are also valuable in the creation of new fungicides. Many successful fungicides, including strobilurin analogues and succinate dehydrogenase inhibitors (SDHIs), rely on specific aromatic and heterocyclic systems for their activity.[8] Introducing the 2-fluoro-5-methyl-4-(trifluoromethyl)phenyl group can enhance fungicidal potency and broaden the spectrum of activity against pathogens like Rhizoctonia solani and oomycetes.[8][9] The stability of the C-F bonds ensures that the resulting fungicide maintains its structure and efficacy under field conditions.

Experimental Protocol: Synthesis of a Model N-(Aryl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzamide

This protocol details a representative procedure for the acylation of a substituted aniline with 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. This reaction forms the core of many synthetic pathways targeting new agrochemical candidates.

Principle

The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of the aniline attacks the electrophilic carbonyl carbon of the benzoyl chloride. A tertiary amine base, such as triethylamine, is used to scavenge the HCl byproduct generated during the reaction, driving the equilibrium towards the product.

Diagram: Reaction Mechanism

A simplified representation of the nucleophilic acyl substitution.

Materials and Reagents
  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq)

  • Substituted Aniline (e.g., 4-bromo-2-methylaniline) (1.05 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

  • Hexanes and Ethyl Acetate (for elution)

  • Standard laboratory glassware, magnetic stirrer, ice bath, rotary evaporator.

Safety Precautions
  • Hazard Warning: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is corrosive and causes severe skin burns and eye damage. It is water-reactive and may liberate toxic gas upon contact with moisture.[10][11]

  • Personal Protective Equipment (PPE): All operations must be conducted in a certified chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), a lab coat, and chemical safety goggles or a face shield.

  • Handling: Handle under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis. Use dry glassware and solvents. In case of fire, use dry chemical, CO₂, or alcohol-resistant foam; do not use water.[11][12]

Step-by-Step Procedure
  • Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add the substituted aniline (1.05 eq) and anhydrous DCM.

  • Base Addition: Add triethylamine (1.5 eq) to the solution and cool the flask to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.0 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled aniline mixture over 15-20 minutes. Causality Note: Slow, dropwise addition at 0 °C is critical to control the exothermic nature of the acylation, minimizing the formation of side products.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until the reaction is complete, as monitored by Thin-Layer Chromatography (TLC).

  • Work-up - Quenching: Once complete, carefully pour the reaction mixture into a separatory funnel containing 1M HCl. Shake well and separate the layers. Causality Note: The acid wash removes excess triethylamine and its salt.

  • Work-up - Washing: Wash the organic layer sequentially with saturated NaHCO₃ solution (to neutralize any remaining acid) and then with brine (to remove residual water).

  • Drying and Concentration: Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to obtain the pure benzamide product.

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Workflow and Data Management

A systematic workflow is essential for reproducible results in agrochemical synthesis.

Diagram: Synthetic Workflow

A typical workflow for synthesis and purification.

Conclusion

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a strategically designed building block that provides a direct route to novel, highly functionalized agrochemicals. Its carefully arranged substituents offer a powerful combination of metabolic stability, lipophilicity, and electronic modulation. The protocols and principles outlined in this guide demonstrate its straightforward yet potent application in forming robust amide linkages, enabling research and development professionals to efficiently construct and optimize the next generation of high-efficacy insecticides and fungicides. Adherence to the detailed safety and handling procedures is paramount to ensure the successful and safe utilization of this versatile reagent.

References

  • Cheng, L., Xu, T.M., Wu, N.J., et al. (2023). "Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives." Arabian Journal of Chemistry. Available at: [Link]

  • NextSDS. (n.d.). "2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97%." Available at: [Link]

  • O'Hagan, D. (2008). "Understanding organofluorine chemistry. An introduction to the C–F bond." Chemical Society Reviews, 37(2), 308-319. (A representative review on the topic, not directly from search but supports the core concepts). A relevant search result is: Ogawa, Y., et al. (2020). "Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients." Journal of Pesticide Science. Available at: [Link]

  • Maienfisch, P., et al. (2021). "Design, Synthesis and Biological Activities of Novel meta-Diamide Compounds Containing 1,2,4-Oxadiazole Group." Journal of the Brazilian Chemical Society. Available at: [Link]

  • Garlapati, R., et al. (2020). "Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Derivatives." Pharmaceuticals. Available at: [Link]

  • Mornie, L., et al. (2019). "Current Contributions of Organofluorine Compounds to the Agrochemical Industry." iScience. Available at: [Link]

  • Google Patents. (2021). "WO2021224323A1 - Novel heteroaryl-triazole compounds as pesticides.
  • ResearchGate. (2024). "Antifungal activity of 2-chloro-5-trifluoromethoxybenzeneboronic acid and inhibitory mechanisms on Geotrichum candidum from sour rot Xiaozhou mustard root tuber." Available at: [Link]

  • Lv, M., & Wang, Q. (2021). "Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation." Beilstein Journal of Organic Chemistry. Available at: [Link]

  • ChemContract Research. (2026). "2-Fluoro-5-(trifluoromethyl )benzyl chloride." Available at: [Link]

  • BASF. (n.d.). "Prowl® H2O Herbicide." Available at: [Link]

  • Oakwood Chemical. (n.d.). "5-Fluoro-2-(trifluoromethyl)benzoyl chloride." Available at: [Link]

Sources

Application

Application Note &amp; Protocols: Strategic Synthesis of Fluorinated API Intermediates Using 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride

Abstract This technical guide provides detailed protocols and expert insights into the application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride as a strategic building block for the synthesis of complex Activ...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides detailed protocols and expert insights into the application of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride as a strategic building block for the synthesis of complex Active Pharmaceutical Ingredient (API) intermediates. The unique electronic properties conferred by the fluorine and trifluoromethyl substituents render this acyl chloride a highly reactive and versatile reagent. We will explore its utility in two fundamental transformations critical to medicinal chemistry: Amide Bond Formation and Friedel-Crafts Acylation . The causality behind experimental choices, detailed step-by-step protocols, reaction mechanisms, and key data are presented to enable researchers, scientists, and drug development professionals to effectively leverage this reagent in their synthetic campaigns.

Introduction: The Strategic Role of Fluorine in Medicinal Chemistry

The incorporation of fluorine into molecular scaffolds is a cornerstone of modern drug design.[1][2] The high electronegativity and unique steric profile of fluorine can profoundly influence a molecule's physicochemical properties, including metabolic stability, lipophilicity, and binding affinity to biological targets.[3] Specifically, the trifluoromethyl (CF₃) group is a powerful modulator of electronic properties and often serves as a bioisostere for other groups, enhancing membrane permeability and metabolic resistance.[2]

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is an exemplary reagent that harnesses these benefits. The combined electron-withdrawing effects of the ortho-fluoro and para-trifluoromethyl groups create a highly electrophilic carbonyl center, facilitating efficient reactions under mild conditions.[4] This reagent is particularly relevant for constructing intermediates for kinase inhibitors and other complex APIs where precise control of electronic and steric factors is paramount, such as in the development of drugs like Regorafenib, which features a similarly substituted aromatic core.[5][6]

Reagent Profile: Properties, Reactivity, and Safe Handling

Physicochemical Data
PropertyValueSource
Chemical Formula C₉H₅ClF₄ON/A
Molecular Weight 240.58 g/mol N/A
Appearance Likely a colorless to light-colored liquid or low-melting solid[7]
Boiling Point Estimated >200 °C (lit.) for similar structures[7]
Reactivity Highly reactive with nucleophiles; moisture-sensitive.[8]
Core Reactivity: The Basis of Enhanced Electrophilicity

The exceptional reactivity of the title compound is a direct consequence of the powerful inductive effects (-I) of its substituents. The ortho-fluorine and para-trifluoromethyl groups synergistically withdraw electron density from the aromatic ring and, by extension, from the carbonyl carbon. This effect significantly increases the partial positive charge (δ+) on the carbonyl carbon, making it an exceptionally potent electrophile for nucleophilic attack.

Caption: Electronic effects enhancing carbonyl reactivity.

Safety and Handling

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a corrosive acyl chloride and must be handled with extreme care in a well-ventilated chemical fume hood.[8]

  • Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.[9]

  • Moisture Sensitivity: The reagent reacts with moisture, including atmospheric humidity, to release corrosive hydrogen chloride (HCl) gas.[8] Always handle under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and dry glassware.

  • In case of contact:

    • Skin/Eyes: Immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[8][9]

    • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen and seek medical attention.[10]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.

Application Protocol I: Amide Bond Formation

Amide bonds are ubiquitous in pharmaceuticals, and their efficient formation is a critical step in API synthesis.[11] This protocol details the synthesis of a model N-aryl benzamide intermediate, a common scaffold in drug discovery.

Experimental Workflow: Amidation

Caption: General workflow for the amidation protocol.

Detailed Step-by-Step Protocol

Objective: To synthesize N-(4-methoxyphenyl)-2-fluoro-5-methyl-4-(trifluoromethyl)benzamide.

Materials:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

  • 4-Methoxyaniline

  • Triethylamine (TEA), distilled

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Three-neck round-bottom flask with stir bar

  • Addition funnel

  • Nitrogen/Argon inlet

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
4-Methoxyaniline 123.15 1.23 g 10.0 1.0
Triethylamine 101.19 1.52 mL 11.0 1.1
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride 240.58 2.53 g 10.5 1.05

| Anhydrous DCM | - | ~100 mL | - | - |

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask under an inert atmosphere (N₂).

  • Amine Solution: To the flask, add 4-methoxyaniline (1.0 eq) and anhydrous DCM (50 mL). Stir until dissolved, then add triethylamine (1.1 eq). Cool the resulting solution to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: In a separate dry flask, dissolve 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (1.05 eq) in anhydrous DCM (50 mL). Transfer this solution to an addition funnel.[12]

  • Add the acyl chloride solution dropwise to the cooled, stirring amine solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.[12]

  • Workup: Quench the reaction by slowly adding 50 mL of water. Transfer the mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield the pure amide product.

Amidation Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the amine nitrogen attacks the highly electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion as a leaving group, and subsequent deprotonation by the base (TEA) yields the stable amide product.

Caption: Nucleophilic acyl substitution mechanism.

Application Protocol II: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a powerful method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring, producing aryl ketones which are valuable API intermediates.[13][14][15]

Detailed Step-by-Step Protocol

Objective: To synthesize (4-methoxyphenyl)(2-fluoro-5-methyl-4-(trifluoromethyl)phenyl)methanone.

Materials:

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anisole (methoxybenzene)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl), chilled

  • Anhydrous magnesium sulfate (MgSO₄)

Equipment:

  • Same as amidation protocol, plus a gas trap for HCl.

Reagent Table:

Reagent MW ( g/mol ) Amount Moles (mmol) Equivalents
Aluminum Chloride 133.34 1.47 g 11.0 1.1
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride 240.58 2.41 g 10.0 1.0
Anisole 108.14 1.20 mL 11.0 1.1

| Anhydrous DCM | - | ~100 mL | - | - |

Procedure:

  • Setup: Assemble a dry three-neck round-bottom flask under an inert atmosphere (N₂) equipped with a gas outlet bubbler to trap evolved HCl gas.

  • Catalyst Suspension: Carefully add anhydrous AlCl₃ (1.1 eq) to the flask. Add anhydrous DCM (50 mL) and begin stirring. Cool the suspension to 0-5 °C in an ice bath.[14]

  • Acyl Chloride Addition: Dissolve the benzoyl chloride (1.0 eq) in anhydrous DCM (25 mL) and add it dropwise to the AlCl₃ suspension, maintaining the temperature below 10 °C. Stir for 15 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: Add anisole (1.1 eq), dissolved in 25 mL of anhydrous DCM, dropwise to the reaction mixture over 20-30 minutes.

  • Reaction: After addition, remove the ice bath and allow the reaction to stir at room temperature for 3-6 hours. Monitor progress by TLC.

  • Workup: Carefully and slowly quench the reaction by pouring the mixture over crushed ice containing concentrated HCl (~20 mL). This will hydrolyze the aluminum complexes.

  • Transfer to a separatory funnel, separate the layers, and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers and wash with water (2 x 40 mL) and brine (1 x 40 mL).

  • Isolation & Purification: Dry the organic layer over MgSO₄, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel (e.g., using a hexanes/ethyl acetate gradient).

Friedel-Crafts Acylation Mechanism

The Lewis acid catalyst (AlCl₃) coordinates to the chlorine atom of the acyl chloride, which facilitates its departure and generates a highly electrophilic, resonance-stabilized acylium ion.[13] This ion is then attacked by the electron-rich aromatic ring (anisole) in a classic electrophilic aromatic substitution, followed by deprotonation to restore aromaticity and yield the ketone product.[16]

Caption: Key steps in the Lewis acid-catalyzed acylation.

Conclusion

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a potent and valuable reagent for the synthesis of advanced pharmaceutical intermediates. Its enhanced electrophilicity, driven by strategic fluorination, allows for efficient amide bond formation and Friedel-Crafts acylation reactions. The protocols detailed herein provide a robust framework for researchers to construct complex molecular architectures, underscoring the importance of fluorinated building blocks in accelerating modern drug discovery programs.

References

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. (2023). Synlett.
  • 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97% - NextSDS. (n.d.). NextSDS.
  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride | 207981-46-2 - MilliporeSigma. (n.d.). MilliporeSigma.
  • 2-Fluoro-5-(trifluoromethyl)benzoyl chloride - ChemBK. (2024). ChemBK.
  • Friedel-Crafts Acylation and Friedel-Crafts Alkyl
  • Design and synthesis of sorafenib-inspired benzofuran hybrids as VEGFR-2 inhibitors. (n.d.). PMC.
  • Preparation method of regorafenib intermediate. (n.d.).
  • Synthesis of Amidomethyltrifluoroborates and their Use in Cross-Coupling Reactions. (n.d.). PMC.
  • Preparation method of 2-methyl-4-trifluoromethylthiazole-5-carboxylic acid. (n.d.).
  • A Comparative Guide to Acylation Efficiency: 2-(Trifluoromethoxy)benzoyl Chloride vs. Benzoyl Chloride. (n.d.). Benchchem.
  • A practical and efficient method for synthesis of sorafenib and regorafenib. (2023).
  • Application Notes and Protocols for Friedel-Crafts Acylation using 2-(4-Phenylbenzoyl)benzoyl chloride. (n.d.). Benchchem.
  • SAFETY D
  • Applications of Fluorine in Medicinal Chemistry. (2021).
  • Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Asian Journal of Chemistry.
  • Process for producing 2-methyl-4,5-dichloro benzo trifluoride. (n.d.).
  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
  • Process for the preparation of regorafenib and its crystalline forms. (n.d.).
  • Friedel–Crafts acylation reactions using metal triflates in ionic liquid. (2002). University of Liverpool Research.
  • SAFETY D
  • Technical Support Center: Optimizing Amidation Reactions with 4-(Chloromethyl)benzoyl Chloride. (n.d.). Benchchem.
  • Fluorination Remains Key Challenge in API Synthesis. (2026). Pharmaceutical Technology.
  • SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Synthesis method for sorafenib. (n.d.).
  • Applications of Friedel–Crafts reactions in total synthesis of n
  • Amide bond formation: beyond the myth of coupling reagents. (2008). Luxembourg Bio Technologies.
  • Remarkably Fast Acylation of Alcohols with Benzoyl Chloride Promoted by TMEDA. (1999). Synthesis.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journals.
  • A new pathway via intermediate 4-amino-3-fluorophenol for the synthesis of regorafenib. (2019). Taylor & Francis Online.
  • Friedel-Crafts Reactions. (2023). Chemistry LibreTexts.
  • The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry.
  • Design, Synthesis, Activity and Docking Study of Sorafenib Analogs Bearing Sulfonylurea Unit. (2015). MDPI.
  • SAFETY DATA SHEET - 2-(Trifluoromethyl)benzyl chloride. (2025). Fisher Scientific.
  • 5-Chloro-2-(trifluoromethyl)benzoyl chloride. (n.d.). Santa Cruz Biotechnology.
  • Sorafenib Analogue and Its Rearranged Compound: Design, Synthesis, Their In Vitro Anticancer Activity and Crystal Structure. (2024). Preprints.org.

Sources

Technical Notes & Optimization

Troubleshooting

Column chromatography purification techniques for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride derivatives

Technical Support Center: Chromatography & Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride Derivatives Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Chromatography & Purification of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride Derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter support tickets from researchers experiencing severe yield losses or product degradation when attempting to purify 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323966-18-2) and its derivatives.

This guide is designed to move beyond basic instructions. Here, we will dissect the chemical causality behind these purification failures and provide self-validating, field-proven methodologies to ensure the integrity of your fluorinated compounds.

Part 1: Troubleshooting FAQs (Causality & Mechanisms)

Q1: Why does my 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride streak or completely degrade during standard silica gel chromatography? A1: The failure is rooted in the extreme electrophilicity of your compound. The electron-withdrawing character of the acid halide functional group naturally predisposes it toward rapid carbonyl addition[1]. In your specific molecule, the highly electronegative trifluoromethyl (-CF₃) and fluoro (-F) groups on the aromatic ring exert a powerful inductive effect, pulling electron density away from the carbonyl carbon and making it exceptionally reactive. Standard silica gel contains surface silanol (-OH) groups and adsorbed water. When loaded onto a standard column, the acyl chloride is rapidly attacked by these nucleophiles, causing it to either covalently bind to the silica matrix (streaking) or hydrolyze into 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid[2]. Column chromatography is generally not recommended for unquenched acyl chlorides for this exact reason[2].

Q2: I cannot derivatize my compound yet. How can I purify the intact acid chloride if chromatography is my only option? A2: While vacuum distillation or recrystallization is the gold standard for isolating intact acyl chlorides, chromatography can be forced if the compound is non-distillable. You must eliminate all nucleophiles from the system. This requires using deactivated silica gel (pre-treated to cap or neutralize silanol groups) and strictly anhydrous, aprotic solvents (e.g., dry hexanes/dichloromethane). The entire system must be run under positive argon pressure to exclude atmospheric moisture.

Q3: How do the fluorine and trifluoromethyl groups affect the retention factor (Rf) of its stable derivatives (e.g., amides, esters) on silica gel? A3: Fluorination significantly alters partitioning behavior. The highly electronegative fluorine atoms reduce the basicity of adjacent functional groups, thereby decreasing hydrogen-bonding interactions with the silica stationary phase. Consequently, fluorinated benzoyl derivatives typically elute faster (exhibit higher Rf values) than their non-fluorinated counterparts[3]. If you are separating complex mixtures of closely related fluorinated derivatives, transitioning to fluorinated HPLC phases (e.g., pentafluorophenyl or fluorous alkyl phases) is highly recommended. These phases provide unique shape-size selectivity and can separate compounds based on their fluorine content percentage rather than just polarity[4].

Part 2: Quantitative Chromatographic Data

To assist in method development, the following table summarizes the expected chromatographic behavior of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl derivatives across different stationary and mobile phases.

Table 1: Comparative Chromatographic Behavior

Derivative StateStationary PhaseMobile PhaseExpected Rf / BehaviorColumn Stability
Intact Acyl Chloride Standard Silica GelHexane / EtOAc (80:20)N/A (Severe Streaking)Poor (Hydrolyzes)
Intact Acyl Chloride Anhydrous Silica GelDry Hexane / DCM (90:10)0.75 - 0.85Moderate
Carboxylic Acid Standard Silica GelDCM / MeOH (95:5) + 1% AcOH0.20 - 0.30High
Amide Derivative Standard Silica GelHexane / EtOAc (70:30)0.45 - 0.55High
Ester Derivative Fluorinated HPLC PhaseWater / TrifluoroethanolFluorine-dependentHigh

Part 3: Decision Workflow

Use the following logical workflow to determine the appropriate purification strategy based on your synthetic target.

G A Crude 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride B Is intact acyl chloride required for next step? A->B C Yes: Direct Isolation B->C Target is Acid Chloride D No: Derivatization B->D Target is Derivative E Vacuum Distillation (Preferred Method) C->E F Anhydrous Silica CC (Deactivated, Ar atm) C->F Non-distillable G Quench with Amine/Alcohol (e.g., Et3N, R-NH2) D->G H Standard Silica CC (Hexane/EtOAc) G->H

Workflow for handling and purifying fluorinated benzoyl chloride derivatives.

Part 4: Self-Validating Experimental Protocols

Protocol A: Pre-Column Derivatization (Amidation) for Stable Chromatography

Use this protocol when the acid chloride is merely an intermediate and the stable amide is the final target.

  • Reaction Quench: Dissolve the crude 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride in anhydrous dichloromethane (DCM). Add this dropwise to a pre-cooled (0 °C) solution of your target amine containing 1.5 equivalents of triethylamine (Et₃N) to neutralize the generated HCl[2].

  • System Validation (TLC Check): Do not proceed to workup blindly. Quench a 5 µL aliquot of the reaction mixture in methanol. Analyze via TLC (Hexane/EtOAc 70:30) against the starting material. The complete disappearance of the highly mobile acyl chloride spot and the appearance of a stable, UV-active amide spot validates that the reactive intermediate has been successfully neutralized.

  • Aqueous Workup: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove any hydrolyzed carboxylic acid impurities[2]. Test the aqueous layer with pH paper to ensure it is basic before discarding. Dry the organic layer over MgSO₄ and concentrate.

  • Chromatography: Load the crude amide onto a standard silica gel column. Elute using a gradient of Hexane/EtOAc.

Protocol B: Anhydrous Flash Chromatography for the Intact Acyl Chloride

Emergency use only: Use this protocol when distillation is impossible and the intact acyl chloride must be isolated.

  • Silica Deactivation: Slurry standard silica gel in strictly anhydrous hexanes containing 1% v/v triethylamine. Stir for 30 minutes to allow the amine to bind to acidic silanol sites. Wash the silica thoroughly with 3 column volumes of anhydrous hexanes to remove excess free amine.

  • Column Packing & Loading: Pack the column under a blanket of argon. Dissolve the crude acyl chloride in a minimum volume of anhydrous DCM and load it onto the column.

  • Rapid Elution: Elute rapidly (flash chromatography) using a dry Hexane/DCM gradient. The speed of elution is critical to minimize residence time on the stationary phase.

  • System Validation (Hydrolysis Check): Collect the first few fractions and immediately spot them on a TLC plate alongside a known standard of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid. If the Rf of the eluted product matches the carboxylic acid (typically Rf < 0.3), the column was insufficiently dried, and hydrolysis has occurred. A high Rf spot (>0.7) validates the successful elution of the intact acyl chloride. Store immediately under argon at -20 °C.

Part 5: References

  • Product Class 1: Acid Halides Thieme Connect URL:[Link]

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC LCGC International URL:[Link]

  • Skipped fluorination motifs: synthesis of building blocks, and comparison of lipophilicity trends with vicinal and isolated University of Southampton URL:[Link]

Sources

Optimization

Improving shelf-life and inert storage conditions for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 2-Fluoro-5...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for reactive intermediates. As a Senior Application Scientist, I have designed this guide to address the specific handling, storage, and troubleshooting requirements for 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS: 1323966-18-2).

Due to the extreme moisture sensitivity of acyl chlorides, standard storage practices are insufficient. This guide provides the mechanistic reasoning behind degradation, self-validating protocols for inert handling, and troubleshooting FAQs to ensure the integrity of your synthetic workflows.

The Mechanistic Causality of Degradation

To effectively store 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, we must first understand why it degrades so rapidly. Acyl chlorides undergo rapid nucleophilic acyl substitution when exposed to water, yielding the corresponding carboxylic acid and hydrogen chloride (HCl) gas[1].

In this specific molecule, the presence of the highly electron-withdrawing fluorine (-F) and trifluoromethyl (-CF₃) groups exerts a strong inductive pull, stripping electron density away from the carbonyl carbon. This makes the carbonyl carbon exceptionally electrophilic and hyper-reactive to even trace atmospheric moisture.

HydrolysisMechanism A 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoyl chloride C Tetrahedral Intermediate (Highly Unstable) A->C + H2O B Atmospheric H2O (Nucleophilic Attack) B->C D 2-Fluoro-5-methyl-4-(trifluoromethyl) benzoic acid (Solid) C->D - HCl E HCl Gas (Pressure Buildup) C->E

Hydrolysis pathway of the acyl chloride leading to acid and HCl gas.

Troubleshooting & FAQs

Q: My reagent bottle is pressurizing, and I observe white fumes when I open it. What is happening? A: The reagent has been exposed to moisture, initiating hydrolysis. The white fumes are corrosive hydrogen chloride (HCl) gas interacting with moisture in the air[1]. Self-Validation Check: If your bottle hisses upon opening or the septum bulges, your inert storage system has failed, and the internal pressure has increased due to HCl generation.

Q: The reagent was originally a clear liquid, but now there is a white, sludgy precipitate at the bottom. Can I still use it? A: The white precipitate is 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoic acid, the hydrolysis byproduct. While the remaining liquid might still contain active acyl chloride, the molarity is now unknown. For sensitive cross-coupling or amidation reactions, it is highly recommended to discard the reagent or perform a rigorous fractional distillation under reduced pressure to purify it.

Q: I use a syringe to extract the reagent through a septum, but it seems to degrade faster after the first use. Why? A: When you withdraw liquid using a syringe without replacing the volume with an inert gas, you create a partial vacuum inside the bottle. This vacuum is strong enough to pull moist laboratory air through the microscopic puncture hole in the septum once the needle is removed. You must use a positive-pressure inert gas blanket during extraction.

Q: What needle size should I use to prevent damaging the septum? A: Never use a needle larger than 18-gauge. Large-bore needles will "core" the elastomer liner of the septum, leaving a permanent hole that will not self-seal, leading to rapid moisture ingress[2].

Quantitative Storage Data & Shelf-Life Optimization

To maximize shelf-life, storage conditions must strictly exclude water and minimize thermal degradation. Below is a comparison of storage methodologies and their impact on reagent longevity.

Storage ConditionTemperatureAtmosphereSeal TypeExpected Shelf-Life
Standard Benchtop 20-25°CAmbient AirScrew Cap (Opened)< 24 Hours (Rapid Hydrolysis)
Standard Fridge 2-8°CAmbient AirScrew Cap + Parafilm1-2 Weeks
Desiccator (Dark) 20-25°CDry AirSeptum Cap1-3 Months
Inert Fridge (Optimal) 2-8°CArgon / NitrogenSure/Seal™ + PTFE Tape12-24 Months

Note: Always allow the bottle to equilibrate to room temperature in a desiccator before opening. Opening a cold bottle immediately causes atmospheric moisture to condense directly into the reagent.

Step-by-Step Experimental Protocols

Protocol A: Glassware Preparation for Anhydrous Transfer

To ensure a self-validating anhydrous system, all equipment must be stripped of surface-adsorbed moisture.

  • Bake: Place all syringes, needles (unassembled), and reaction flasks in a drying oven at >120°C for a minimum of 4 hours (preferably overnight)[3].

  • Cool under Inert Gas: Remove the glassware from the oven and immediately transfer it to a desiccator, or assemble the apparatus hot and flush it continuously with a stream of dry Nitrogen or Argon until it reaches room temperature[2].

  • Grease Joints: Apply a thin film of high-vacuum silicone grease to all standard-taper joints to prevent seizure and seal out ambient air[4].

Protocol B: Inert Extraction via Sure/Seal™ Bottle

This protocol prevents the "partial vacuum" effect that ruins moisture-sensitive reagents.

  • Equilibrate: Remove the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride from the 2-8°C refrigerator and allow it to reach room temperature to prevent condensation.

  • Establish Positive Pressure: Connect a dry Nitrogen or Argon line to a bubbler. Attach a 20-gauge needle to the inert gas line and insert it just through the septum of the reagent bottle to create a blanket of inert gas.

  • Purge Syringe: Take an oven-dried syringe with an 18-gauge (or smaller) needle. Pierce the septum, draw in the inert gas from the headspace, and expel it outside the bottle. Repeat this 3 times to purge the syringe of any residual air[4].

  • Extract Reagent: Submerge the tip of the syringe needle into the liquid reagent. Slowly withdraw the desired volume. The inert gas line will automatically replace the withdrawn volume, preventing a vacuum.

  • Withdraw and Seal: Pull the syringe needle up into the headspace of the bottle, draw a small bubble of inert gas to lock the reagent in the barrel, and remove the syringe. Remove the inert gas line and immediately cover the septum with a protective plunger cap or wrap it tightly with Parafilm.

ExtractionWorkflow N1 1. Equilibrate Bottle to Room Temp N2 2. Insert N2/Argon Line (Positive Pressure) N1->N2 N3 3. Purge Syringe 3x with Headspace Gas N2->N3 N4 4. Pierce Septum (≤18 Gauge Needle) N3->N4 N5 5. Withdraw Reagent (No Vacuum Formed) N4->N5 N6 6. Remove Syringe & Store at 2-8°C N5->N6

Workflow for the inert extraction of moisture-sensitive acyl chlorides.

References

  • Acyl chloride - Handling and Storage Precautions Source: Grokipedia URL:[Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds (Wipf Group) Source: University of Pittsburgh URL:[Link]

  • Handling air-sensitive reagents AL-134 Source: Division of Research Safety, University of Illinois URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Acylating Agents: 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride vs. 4-(Trifluoromethyl)benzoyl chloride

Introduction In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of an appropriate acylating agent is a critical decision that dictates reacti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, the selection of an appropriate acylating agent is a critical decision that dictates reaction efficiency, yield, and purity. Benzoyl chlorides, valued for their high reactivity, are cornerstone reagents for the formation of amides, esters, and ketones.[1][2] Their reactivity, however, is not uniform; it is exquisitely tuned by the nature and position of substituents on the aromatic ring.[3][4]

This in-depth guide provides a technical comparison of two such reagents: 4-(Trifluoromethyl)benzoyl chloride and the more complex 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride . While both molecules share the potent electron-withdrawing trifluoromethyl group, the additional fluoro and methyl substituents on the latter introduce a fascinating interplay of electronic and steric effects. This guide will dissect these structural nuances to predict and explain their differential reactivity towards nucleophiles, supported by foundational principles of physical organic chemistry and data from analogous systems. We will provide researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions for their synthetic challenges.

At a Glance: Structural and Electronic Profiles

The reactivity of a benzoyl chloride in nucleophilic acyl substitution is fundamentally governed by the electrophilicity of the carbonyl carbon. A greater partial positive charge on this carbon enhances the rate of nucleophilic attack. This is where the influence of aromatic substituents becomes paramount.

CompoundStructureKey Substituents & Their Effects
4-(Trifluoromethyl)benzoyl chloride 4-CF₃: A powerful electron-withdrawing group (-I effect) that strongly increases the electrophilicity of the carbonyl carbon, enhancing reactivity.[1]
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride 4-CF₃: Strong electron-withdrawing group (-I effect). 2-F: Primarily electron-withdrawing (-I effect) due to high electronegativity, further increasing carbonyl electrophilicity. Also introduces significant steric hindrance. 5-CH₃: A weak electron-donating group (+I effect) that slightly reduces carbonyl electrophilicity.

Deeper Dive: Dissecting Reactivity Factors

Electronic Effects: A Tale of Induction and Donation

The rate of nucleophilic attack is directly proportional to the magnitude of the positive charge on the carbonyl carbon. Electron-withdrawing groups (EWGs) pull electron density away from the reaction center, increasing its electrophilicity and accelerating the reaction. Conversely, electron-donating groups (EDGs) push electron density towards the reaction center, decreasing its electrophilicity and slowing the reaction.[1][5]

  • 4-(Trifluoromethyl)benzoyl chloride: The trifluoromethyl (-CF₃) group at the para-position is a potent EWG. Its strong negative inductive (-I) effect significantly depletes electron density from the aromatic ring and, by extension, the carbonyl carbon. This makes 4-(trifluoromethyl)benzoyl chloride a highly reactive acylating agent, substantially more so than unsubstituted benzoyl chloride. Studies on substituted benzoyl chlorides consistently show that strong EWGs like -NO₂ (which is comparable to -CF₃) dramatically increase the rates of solvolysis and other nucleophilic substitution reactions.[6][7]

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride: The electronic landscape here is more complex.

    • The Dominant EWGs: Like its counterpart, it possesses the powerful -CF₃ group at the 4-position. Additionally, the fluorine atom at the 2-position exerts a strong -I effect, further withdrawing electron density. This combined inductive pull from the -CF₃ and -F groups should, in principle, render the carbonyl carbon even more electrophilic than in 4-(trifluoromethyl)benzoyl chloride.

    • The Counteracting EDG: The methyl (-CH₃) group at the 5-position is a weak electron-donating group through a positive inductive (+I) effect.[1] It pushes a small amount of electron density into the ring, slightly counteracting the powerful withdrawing effects of the other substituents.

Predicted Electronic Reactivity: Based purely on electronic effects, the combined withdrawing power of the 4-CF₃ and 2-F groups is expected to outweigh the mild donating effect of the 5-CH₃ group. Therefore, 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is predicted to be electronically more reactive than 4-(trifluoromethyl)benzoyl chloride.

Steric Hindrance: The "Ortho Effect"

Electronic effects are not the whole story. The spatial arrangement of atoms can dramatically influence reaction rates. The presence of a substituent at the ortho-position (the 2-position) relative to the acyl chloride group can physically block or hinder the incoming nucleophile's trajectory to the carbonyl carbon.[8]

  • In 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride , the 2-fluoro substituent is positioned directly adjacent to the reaction center. While fluorine is the smallest halogen, its presence introduces a significant steric shield compared to the hydrogen atom in the same position on 4-(trifluoromethyl)benzoyl chloride. This steric hindrance can slow the rate of reaction, particularly with bulky nucleophiles.[9]

  • Furthermore, the "ortho effect" can force the -COCl group to twist out of the plane of the benzene ring.[9] This has a dual consequence: it can disrupt resonance stabilization between the ring and the carbonyl group, which can sometimes increase reactivity, but more commonly, the steric impediment to the nucleophile's approach is the dominant factor, leading to a decreased reaction rate.[8]

The Verdict: A Balance of Forces

When comparing these two reagents, we are witnessing a classic conflict between electronic activation and steric deactivation.

  • 4-(Trifluoromethyl)benzoyl chloride: Highly reactive due to strong, unimpeded electronic withdrawal.

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride: Electronically hyper-activated by two EWGs, but sterically hindered by the ortho-fluoro group.

Experimental Design for Reactivity Comparison

To empirically validate the predicted reactivity, a comparative kinetic study can be designed. A common method is to monitor the progress of an amidation reaction, which is a cornerstone transformation in drug development.[10][11][12] The following protocol outlines a standard procedure for reacting each acyl chloride with a model amine, benzylamine, under identical conditions.

Workflow for Comparative Amidation

G cluster_prep Preparation (Identical for Both Reagents) cluster_reagentA Reagent A: 4-(CF3)benzoyl chloride cluster_reagentB Reagent B: 2-F-5-Me-4-(CF3)benzoyl chloride cluster_workup Workup & Analysis prep_amine Prepare Benzylamine Solution (1.0 eq. in Anhydrous DCM) prep_base Add Base (e.g., Triethylamine, 1.2 eq.) prep_amine->prep_base prep_cool Cool Solution to 0°C prep_base->prep_cool reagentA_add Slow, Dropwise Addition to Amine Solution at 0°C prep_cool->reagentA_add reagentB_add Slow, Dropwise Addition to Amine Solution at 0°C prep_cool->reagentB_add reagentA_sol Prepare Reagent A Solution (1.1 eq. in Anhydrous DCM) reagentA_sol->reagentA_add reagentA_react Reaction Monitoring (TLC/LC-MS) Warm to RT, Stir 2-4h reagentA_add->reagentA_react workup Quench, Extract, Dry, and Concentrate reagentA_react->workup reagentB_sol Prepare Reagent B Solution (1.1 eq. in Anhydrous DCM) reagentB_sol->reagentB_add reagentB_react Reaction Monitoring (TLC/LC-MS) Warm to RT, Stir 2-4h reagentB_add->reagentB_react reagentB_react->workup purify Purify via Column Chromatography or Recrystallization workup->purify analyze Analyze Yield & Purity (¹H NMR, ¹³C NMR, Mass Spec) purify->analyze

Caption: Comparative experimental workflow for amide synthesis.

Detailed Protocol: Synthesis of N-Benzyl-4-(trifluoromethyl)benzamide

This protocol details the procedure for one of the parallel reactions. An identical setup and stoichiometry must be used for the other acyl chloride to ensure a valid comparison.

Materials:

  • 4-(Trifluoromethyl)benzoyl chloride (1.0 eq.)

  • Benzylamine (1.05 eq.)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq.)[13]

  • Anhydrous Dichloromethane (DCM)

  • Standard laboratory glassware, magnetic stirrer, ice bath

Procedure:

  • Amine & Base Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve benzylamine (1.05 eq.) and triethylamine (1.2 eq.) in anhydrous DCM.

    • Causality: Anhydrous conditions are critical to prevent competitive hydrolysis of the highly reactive acyl chloride.[14] The base (TEA) is essential to neutralize the HCl byproduct generated during the reaction, driving the equilibrium towards product formation.[12]

  • Cooling: Cool the solution to 0 °C using an ice bath.

    • Causality: The reaction is highly exothermic.[12] Starting at 0 °C allows for better control over the reaction temperature, minimizing the formation of potential side products.

  • Acyl Chloride Addition: Dissolve 4-(trifluoromethyl)benzoyl chloride (1.0 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the cooled, stirred amine solution over 15-20 minutes.

    • Causality: Slow, dropwise addition prevents a rapid temperature spike and ensures efficient mixing.

  • Reaction & Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the consumption of the starting materials by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) at regular intervals (e.g., every 30 minutes).

    • Trustworthiness: Comparing the rate of disappearance of the acyl chloride starting material for both reactions provides a direct measure of their relative reactivity.

  • Workup: Once the reaction is complete (as determined by monitoring), quench the reaction by adding deionized water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any remaining acid), and brine.

  • Isolation & Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by recrystallization or silica gel column chromatography.

  • Characterization: Confirm the structure and purity of the final amide product using ¹H NMR, ¹³C NMR, and mass spectrometry. Calculate the isolated yield.

Summary and Recommendations

Feature4-(Trifluoromethyl)benzoyl chloride2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
Electronic Reactivity HighVery High
Steric Hindrance MinimalSignificant (due to ortho-fluoro)
Predicted Overall Reactivity Higher Lower
Recommended Use Cases General-purpose acylation where high reactivity is desired. Suitable for a wide range of nucleophiles, including sterically demanding ones.Acylations where slightly lower reactivity is needed for selectivity, or when using small, unhindered nucleophiles. The substitution pattern may be required for specific SAR studies.

For synthetic chemists aiming for rapid and efficient acylation, 4-(Trifluoromethyl)benzoyl chloride represents the more robust and generally applicable choice. Its high reactivity is unencumbered by steric factors, making it reliable across a broader scope of substrates. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride , while electronically primed for reactivity, is likely to be kinetically slower due to the ortho-fluoro group. It should be selected when the specific substitution pattern is a non-negotiable structural requirement for the final target molecule, with the understanding that reaction times may be longer or require more forcing conditions compared to its less-substituted analogue.

References
  • Bentley, T. W. Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. Molecules, 2011. [Link]

  • Bluestein, B. R., et al. Reaction Kinetics of the Alcoholysis of Substituted Benzoyl Chlorides. Proceedings of the Iowa Academy of Science, 1954. [Link]

  • Chemistry Stack Exchange. The increasing order of reactivity of substituted benzoyl chlorides towards nucleophilic substitution. Chemistry Stack Exchange, 2020. [Link]

  • Organic Syntheses. N,N'-Diphenyl-N,N'-bis[4-(trifluoromethylthio)phenyl]hydrazine. Organic Syntheses, 2024. [Link]

  • Lipshutz, B. H., et al. Simple Synthesis of Amides via Their Acid Chlorides in Aqueous TPGS-750-M. Organic Letters, 2020. [Link]

  • NextSDS. 2-Fluoro-5-Methyl-4-(trifluoroMethyl)benzoyl chloride, 97%. NextSDS, No Date. [Link]

  • Jayaraj, J., & Krishnankutty, M. B. Effect of Substituents on the Kinetics of the Oxidation of Benzyl Chloride Using Acid-Dichromate. Asian Journal of Chemistry, 2008. [Link]

  • Bunton, C. A., et al. Micellar Charge Effects upon Hydrolyses of Substituted Benzoyl Chlorides. Their Relation to Mechanism. Langmuir, 2000. [Link]

  • ResearchGate. Comparison of benzoyl chloride hydrolysis rates between various emulsion systems. ResearchGate, No Date. [Link]

  • Wikipedia. Ortho effect. Wikipedia, No Date. [Link]

  • Scribd. Synthesis of Benzamide from Benzoyl Chloride. Scribd, No Date. [Link]

  • Lee, H. W., et al. The Effect of the ortho Nitro Group in the Solvolysis of Benzyl and Benzoyl Halides. Molecules, 2019. [Link]

  • American Chemical Society Publications. Trifluoromethyl Benzoate: A Versatile Trifluoromethoxylation Reagent. Journal of the American Chemical Society, 2018. [Link]

  • MDPI. Trifluoromethanesulfonic Acid as Acylation Catalyst: Special Feature for C- and/or O-Acylation Reactions. Molecules, 2017. [Link]

  • ChemBK. 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. ChemBK, 2024. [Link]

  • Organic Chemistry Portal. Substituted amide synthesis by amidation. Organic Chemistry Portal, No Date. [Link]

  • Google Patents. Process for preparing substituted benzoyl chlorides.
  • Chemeducator. Synthesis and analysis of amides. Chemistry Education, No Date. [Link]

  • American Chemical Society Publications. Benzyltrifluoromethyl (or Fluoroalkyl) Selenide: Reagent for Electrophilic Trifluoromethyl (or Fluoroalkyl) Selenolation. The Journal of Organic Chemistry, 2016. [Link]

  • HazComFast. 4-(Trifluoromethyl)benzoyl chloride (CAS 329-15-7) - Safety Data. HazComFast, No Date. [Link]

  • Michigan State University Chemistry. Substitution Reactions of Benzene and Other Aromatic Compounds. MSU Chemistry, No Date. [Link]

  • Dalal Institute. The Hammett Equation and Linear Free Energy Relationship. Dalal Institute, No Date. [Link]

  • World Scientific. Validation of the Hammett Equation on the Intermediate Production of Para-Substituted Benzoyl Thiosemicarbazide. Journal of Molecular and Engineering Materials, 2023. [Link]

  • UC Davis Chem LibreTexts. Substituent Effects. UC Davis, No Date. [Link]

Sources

Comparative

A Comparative Guide and Validated HPLC Method for Purity Assessment of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Introduction In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-5-methyl-4-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). Its reactive acyl chloride moiety, while essential for synthesis, also makes it susceptible to degradation, primarily through hydrolysis to its corresponding carboxylic acid. Therefore, a robust, accurate, and specific analytical method for purity assessment is critical.

This guide provides an in-depth comparison of potential analytical techniques and presents a fully validated High-Performance Liquid Chromatography (HPLC) method that has been demonstrated to be superior for its intended purpose. The methodologies and validation protocols described herein are grounded in the principles outlined by the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure regulatory compliance and scientific rigor.[1][2]

Comparative Analysis of Analytical Techniques

The choice of an analytical method is dictated by the physicochemical properties of the analyte and the specific requirements of the analysis, such as specificity, sensitivity, and accuracy. For a reactive compound like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, several techniques can be considered.

Method Principle Advantages for this Analyte Disadvantages for this Analyte
High-Performance Liquid Chromatography (HPLC) Differential partitioning of the analyte between a stationary phase and a liquid mobile phase. Detection via UV absorbance.High Specificity: Can separate the parent compound from its primary degradant (carboxylic acid) and other process-related impurities.[3][4] High Sensitivity: The aromatic structure and carbonyl group provide strong UV chromophores. Versatility: Applicable for both purity assay and impurity determination.Requires method development and validation. Solvents must be carefully chosen to prevent on-column hydrolysis.
Gas Chromatography (GC) Partitioning of the volatile analyte between a stationary phase and an inert gas mobile phase.Suitable for volatile and thermally stable compounds.High Reactivity: Direct injection of acyl chlorides is challenging due to their high reactivity and potential for on-column degradation or reaction with residual moisture in the system.[5] Derivatization Required: Often requires derivatization to a more stable form (e.g., an ester or amide), which adds complexity, time, and potential for analytical error.[6][7][8]
Acid-Base Titration Hydrolysis of the acyl chloride to hydrochloric acid and the corresponding carboxylic acid, followed by titration with a standardized base.Simplicity & Low Cost: A straightforward and inexpensive method for determining total acidity.[9]Lack of Specificity: Measures the combined acidity from the hydrolyzed acyl chloride (producing HCl and a carboxylic acid) and any pre-existing carboxylic acid impurity. It cannot differentiate between the active compound and its primary degradant.[7][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei. Quantitative NMR (qNMR) can be used for purity assessment.High Specificity: Provides detailed structural information, allowing for unambiguous identification and quantification without a reference standard for the impurity.Lower Sensitivity: Generally less sensitive than chromatographic methods. High Cost & Complexity: Requires expensive instrumentation and specialized expertise. Not ideal for routine quality control.

The Validated HPLC Method

The scientific rationale for this method is to use conditions that minimize the potential for analyte degradation while achieving optimal separation. A reversed-phase C18 column is chosen for its versatility in separating moderately polar compounds. The mobile phase is a mixture of acetonitrile and water, with acetonitrile being the strong, eluting solvent. Using a high-organic, non-buffered mobile phase is a deliberate choice to minimize the presence of water and nucleophiles, thereby preventing the hydrolysis of the reactive benzoyl chloride on the column. Detection is set at a wavelength that provides a high response for the analyte based on its UV absorbance profile.

Table 1: Optimized HPLC Chromatographic Conditions
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (70:30, v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 10 µL
Column Temperature 30 °C
Diluent Acetonitrile
Run Time 10 minutes

HPLC Method Validation Protocol & Results

The method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for the intended purpose.[1] The validation characteristics assessed include specificity, linearity, range, accuracy, precision, limit of quantitation (LOQ), and robustness.[10][11][12]

Workflow for HPLC Method Validation

The following diagram outlines the logical flow of the validation process, ensuring each parameter is systematically evaluated to build a complete picture of the method's performance.

HPLC_Validation_Workflow MethodDev Method Development & Optimization Protocol Validation Protocol Definition (Acceptance Criteria) MethodDev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Proceed if specific Accuracy Accuracy (% Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Sensitivity Sensitivity (LOD & LOQ) Precision->Sensitivity Robustness Robustness (Deliberate Variation) Sensitivity->Robustness Report Final Validation Report Robustness->Report Compile Data

Caption: Logical workflow for the HPLC method validation process.

Specificity (Forced Degradation)

Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[1][3]

Protocol:

  • Acid Hydrolysis: Sample refluxed with 0.1N HCl.

  • Base Hydrolysis: Sample treated with 0.1N NaOH at room temperature.

  • Oxidative Degradation: Sample treated with 3% H₂O₂.

  • Thermal Degradation: Sample exposed to 80°C for 24 hours.

  • Photolytic Degradation: Sample exposed to UV light (254 nm) for 24 hours.

  • An un-stressed sample and a blank (diluent) were also injected.

Results: The primary degradation product, observed under hydrolytic (acid and base) conditions, was the corresponding carboxylic acid. The HPLC method successfully separated the intact 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride peak from this degradant and other minor impurities. The peak was spectrally pure, as confirmed by diode-array detection.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration over a specified range.[3]

Protocol:

  • A stock solution of the reference standard was prepared in acetonitrile.

  • A series of at least five concentrations, ranging from 50% to 150% of the nominal assay concentration (e.g., 0.1 mg/mL), were prepared by serial dilution.

  • Each solution was injected in triplicate.

  • A calibration curve of peak area versus concentration was plotted, and the correlation coefficient (r²) and y-intercept were calculated.

Results:

ParameterResultAcceptance Criteria
Range 50 - 150 µg/mL80 - 120% of test concentration
Correlation Coefficient (r²) 0.9998≥ 0.999
Y-intercept Minimal (close to zero)Report

The excellent correlation coefficient confirms the method's linearity across the specified range.

Accuracy (Recovery)

Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed using a recovery study.[3]

Protocol:

  • A placebo (or a sample of a known related compound) was spiked with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the assay concentration).

  • Three replicate preparations were made at each level.

  • The samples were analyzed, and the percentage recovery was calculated.

Results:

Spiked LevelMean Recovery (%)% RSDAcceptance Criteria
80%99.8%0.45%98.0 - 102.0% Recovery
100%100.5%0.31%≤ 2.0% RSD
120%100.2%0.38%

The high recovery values demonstrate the method's accuracy and freedom from bias.

Precision

Precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[3]

Protocol:

  • Repeatability (Intra-assay precision): Six separate samples were prepared at 100% of the test concentration and analyzed on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: The repeatability study was repeated on a different day by a different analyst using a different instrument.

Results:

Precision Level% RSD of Assay ResultsAcceptance Criteria
Repeatability 0.52%≤ 1.0%
Intermediate Precision 0.78%≤ 2.0%

The low relative standard deviation (%RSD) in both studies confirms the method's high precision.

Limit of Quantitation (LOQ)

The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Protocol:

  • The LOQ was estimated based on the signal-to-noise ratio (S/N) of the linearity samples.

  • A series of low-concentration solutions were prepared and injected to determine the concentration that yielded an S/N ratio of approximately 10:1.

  • Precision and accuracy were verified at this concentration.

Results: The LOQ was established at 0.1 µg/mL, demonstrating the method's sensitivity for quantifying low-level impurities.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[1][13]

Protocol: Key parameters were slightly varied, one at a time, and the effect on the results (e.g., peak retention time, resolution, and assay value) was observed.

  • Flow Rate: ± 0.1 mL/min (0.9 and 1.1 mL/min)

  • Column Temperature: ± 2°C (28°C and 32°C)

  • Mobile Phase Composition: ± 2% organic (e.g., 68:32 and 72:28 Acetonitrile:Water)

Results: No significant changes in system suitability parameters or assay results were observed under any of the varied conditions, proving the method is robust for routine use in a quality control environment.

Conclusion

The comprehensive validation study confirms that the proposed reversed-phase HPLC method is specific, linear, accurate, precise, and robust for the purity assessment of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. In direct comparison to alternative techniques like Gas Chromatography and Titrimetry, HPLC offers unparalleled specificity, which is essential for reliably distinguishing the active compound from its hydrolytic degradant. This validated method is fit for its intended purpose and is recommended for routine quality control and stability testing in drug development and manufacturing.

References

  • Andersson, G. (1970). Gas Chromatographic Determination of Chlorinated Acetyl Chlorides and Phosgene Present in Air in Very Low Concentrations. Acta Chemica Scandinavica, 24, 645.
  • Lauback, R. G., Balitz, D. F., & Mays, D. L. (1976). Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. Journal of Chromatographic Science, 14(5), 240-245. Available at: [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. Available at: [Link]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available at: [Link]

  • Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available at: [Link]

  • Prieto-Blanco, M. C., López-Mahía, P., & Prada-Rodríguez, D. (2009). Analysis of residual products in benzyl chloride used for the industrial synthesis of quaternary compounds by liquid chromatography with diode-array detection. Journal of Chromatographic Science, 47(2), 121-126. Available at: [Link]

  • International Journal of Universal Pharmacy and Bio Sciences. (2013). HPLC METHOD VALIDATION FOR PHARMACEUTICALS: A REVIEW. 2(4). Available at: [Link]

  • Barić, M., et al. (2023). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Molecules, 28(x). Available at: [Link]

  • Dolan, J. W. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis. Available at: [Link]

  • Anerao, A., et al. (2023). The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in chlordiazepoxide hydrochloride active pharmaceutical ingredient. Journal of Applied Pharmaceutical Science, 14(11). Available at: [Link]

  • ACS Reagent Chemicals. (2017). Benzoyl Chloride. Available at: [Link]

  • Therapeutic Goods Administration (TGA). (n.d.). ICH Topic Q 2 (R1) - Validation of analytical procedures: text and methodology. Retrieved from TGA Australia. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

Sources

Validation

Mass spectrometry fragmentation analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride Introduction: Characterizing a Complex Benzoyl Chloride Derivative In the la...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation Analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

Introduction: Characterizing a Complex Benzoyl Chloride Derivative

In the landscape of pharmaceutical and agrochemical development, the precise structural elucidation of complex synthetic intermediates is paramount. 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (C₉H₅ClF₄O) is one such molecule, incorporating multiple reactive and electron-withdrawing groups on a benzoyl scaffold.[1] Its analysis presents a unique challenge, requiring a robust understanding of how each substituent—a fluoro group, a methyl group, a trifluoromethyl group, and an acyl chloride—influences its behavior under mass spectrometric conditions. Understanding the fragmentation pattern is crucial for its unambiguous identification in complex reaction mixtures, for metabolic profiling, and for quality control.[2]

Core Principles Influencing Fragmentation

The fragmentation of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride in an EI-MS system is governed by several key chemical principles:

  • Ionization and the Molecular Ion: Electron ionization (EI) at 70 eV imparts significant energy, typically leading to extensive and reproducible fragmentation useful for structural identification.[5][6] The initial event is the formation of a radical cation, the molecular ion ([M]•+). Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster, with peaks at M and M+2 in an approximate 3:1 ratio, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl isotopes.[7][8]

  • The Acylium Ion as a Key Intermediate: For benzoyl chlorides and their derivatives, the most favorable initial fragmentation step is the cleavage of the C-Cl bond.[5] This is due to the high stability of the resulting benzoyl-type acylium cation (R-C≡O⁺), which is resonance-stabilized. This fragment is often the base peak in the spectrum.[2]

  • Influence of Ring Substituents: The electron-withdrawing effects of the fluorine and trifluoromethyl groups, contrasted with the electron-donating nature of the methyl group, will influence the stability of the aromatic ring and subsequent fragment ions. The trifluoromethyl group (CF₃) is a common point of fragmentation, leading to the loss of a •CF₃ radical.[3]

  • Sequential Neutral Losses: Stable, neutral molecules are often lost from fragment ions. A characteristic fragmentation of acylium ions is the loss of carbon monoxide (CO) to form an aryl cation.[2]

Predicted Fragmentation Pathway and Mass Spectral Data

The molecular weight of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (using ³⁵Cl) is 240.00 g/mol . The following table summarizes the major fragment ions predicted to be observed in its EI mass spectrum.

m/z (Mass-to-Charge Ratio)Proposed Fragment IonNeutral LossProposed Fragmentation Pathway
240 / 242[C₉H₅ClF₄O]•+-Molecular Ion [M]•+ showing ³⁵Cl/³⁷Cl isotopic pattern[7]
205[C₉H₅F₄O]⁺•ClAlpha-cleavage: Loss of chlorine radical to form the stable acylium ion
177[C₉H₅F₄]⁺CODecarbonylation: Loss of carbon monoxide from the acylium ion
158[C₈H₅F₂O]⁺•CF₃Loss of trifluoromethyl radical from the acylium ion
136[C₈H₅F]⁺•Cl, •CF₃Loss of trifluoromethyl radical from the [M-Cl]⁺ ion, followed by rearrangement

The proposed fragmentation cascade begins with the molecular ion, which readily loses a chlorine radical to form the highly stabilized acylium cation at m/z 205. This ion is expected to be a dominant peak, potentially the base peak, in the spectrum. From this central intermediate, several pathways are possible, including the loss of carbon monoxide to yield the substituted phenyl cation at m/z 177, or the expulsion of a trifluoromethyl radical to produce an ion at m/z 158.

G M [M]•+ m/z 240/242 F1 [M - Cl]⁺ m/z 205 M->F1 - •Cl F2 [M - Cl - CO]⁺ m/z 177 F1->F2 - CO F3 [M - Cl - CF₃]⁺ m/z 158 F1->F3 - •CF₃

Caption: Predicted EI-MS fragmentation pathway for the target compound.

Comparative Analysis: The Influence of Substituents

To appreciate the unique fragmentation pattern of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, it is instructive to compare it with simpler analogues.

CompoundMolecular Ion (m/z)Key Fragments (m/z) and Neutral LossesDistinguishing Features
Benzoyl Chloride 140 / 142105 (-•Cl), 77 (-CO)Simple, classic pattern dominated by the benzoyl (m/z 105) and phenyl (m/z 77) cations.[2]
4-Methylbenzoyl Chloride 154 / 156119 (-•Cl), 91 (-CO)The methyl group adds 14 Da. The resulting m/z 91 fragment is the stable tropylium ion.
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride 240 / 242205 (-•Cl), 177 (-CO), 158 (-•CF₃)Complex pattern with multiple fragmentation routes from the primary acylium ion due to the presence of F and CF₃ groups.

This comparison highlights how the substituents dictate the subsequent fragmentation pathways after the initial, common loss of the chlorine radical. The presence of the trifluoromethyl group in our target compound introduces a significant additional fragmentation pathway—the loss of •CF₃—which is absent in the simpler analogues.

Experimental Protocol: GC-MS Analysis

A robust and reliable method for analyzing this compound involves Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. The volatility of the benzoyl chloride functional group makes it well-suited for GC analysis.

Sample Preparation
  • Standard Preparation: Prepare a 1 mg/mL stock solution of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride in a dry, aprotic solvent such as dichloromethane or acetonitrile.

  • Working Solution: Serially dilute the stock solution to a working concentration of 10 µg/mL using the same solvent.

    • Causality Note: Benzoyl chlorides are reactive towards protic solvents (like methanol or water). Using a dry, aprotic solvent is critical to prevent hydrolysis of the analyte, which would yield the corresponding carboxylic acid and compromise the analysis.

GC-MS Instrumentation and Parameters
  • System: A standard Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source (e.g., a quadrupole or ion trap analyzer).[2]

  • Gas Chromatography (GC) Conditions:

    • Injection Port: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) to avoid column overloading.

    • Injector Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[3]

    • Column: A non-polar or mid-polarity capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-methylpolysiloxane column (e.g., DB-5ms or equivalent).

    • Oven Temperature Program:

      • Initial temperature: 70°C, hold for 2 minutes.

      • Ramp: 15°C/min to 280°C.

      • Final hold: Hold at 280°C for 5 minutes.

    • Causality Note: The temperature program is designed to ensure good chromatographic peak shape for the analyte while allowing for the elution of any potential impurities or byproducts.

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI).[6]

    • Ionization Energy: 70 eV.[3]

    • Ion Source Temperature: 230°C.[3]

    • Mass Analyzer: Quadrupole.

    • Scan Range: m/z 40 - 350.

    • Causality Note: The scan range is set to be wide enough to detect the molecular ion cluster (m/z 240/242) and all significant predicted fragment ions, while excluding low-mass background noise. The 70 eV ionization energy is a standard that ensures reproducible fragmentation and allows for comparison with established mass spectral libraries.

Caption: Standard workflow for GC-MS analysis of the target compound.

Conclusion

The mass spectrometric analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a multi-faceted challenge that can be confidently addressed through a systematic approach grounded in the fundamental principles of organic mass spectrometry. This guide provides a predictive framework for its fragmentation behavior under electron ionization. The key diagnostic features are the presence of a Cl-isotopic pattern for the molecular ion, the formation of a highly abundant acylium ion at m/z 205 via the loss of a chlorine radical, and subsequent characteristic neutral losses of CO and •CF₃. The provided GC-MS protocol offers a robust starting point for researchers, scientists, and drug development professionals seeking to identify and characterize this and structurally related compounds, ensuring both scientific rigor and analytical reliability.

References

  • A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Benzoyl Deriv
  • Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils.
  • Organic Compounds Containing Halogen
  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride. Sigma-Aldrich.
  • Halogenated Organic Compounds. Spectroscopy Online.
  • An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. Benchchem.
  • Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples. PMC.
  • Mass spectrometry of halogen-containing organic compounds.
  • Mass Spectrometry. MSU chemistry.
  • Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. I. Diagnostic Ions for Acyclic Compounds with up to One Functional Group. AIP Publishing.
  • Application Notes and Protocols for Mass Spectrometry Fragmentation of Halogen
  • MASS SPECTROMETRY: FRAGMENTATION P
  • Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis.
  • Mass Spectrometry - Fragmentation P

Sources

Comparative

Benchmarking the stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride against non-fluorinated acid chlorides

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the stability of...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Stability of Fluorinated vs. Non-Fluorinated Benzoyl Chlorides

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the stability of reactive intermediates is paramount. Acyl chlorides are workhorse reagents, prized for their high reactivity that enables the efficient formation of esters, amides, and ketones. However, this reactivity is a double-edged sword, often leading to challenges in storage, handling, and reaction control due to their sensitivity to moisture and thermal degradation.

This guide provides an in-depth, data-driven comparison of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride , a highly substituted, modern building block, against a classic, non-fluorinated analog, 4-methylbenzoyl chloride (p-toluoyl chloride). We will dissect the structural and electronic factors that govern their stability and present robust experimental protocols and comparative data to guide researchers in making informed decisions for their synthetic strategies. The findings underscore the significant stabilizing advantages conferred by strategic fluorination, a key insight for developing robust and reproducible chemical processes.

Molecular Structure and Electronic Rationale for Stability

The stability of an acyl chloride is fundamentally dictated by the electrophilicity of its carbonyl carbon and the strength of the carbon-chlorine bond. These factors are, in turn, heavily influenced by the electronic nature of the substituents on the aromatic ring.

  • 4-Methylbenzoyl Chloride (Non-Fluorinated Benchmark): The methyl group (-CH₃) is a weak electron-donating group through an inductive effect (+I) and hyperconjugation. This effect slightly increases the electron density on the aromatic ring and, to a small extent, on the carbonyl carbon. This donation can subtly destabilize the molecule by making the carbonyl carbon more susceptible to nucleophilic attack.

  • 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (Fluorinated Subject): This molecule is decorated with powerful electron-withdrawing groups (EWGs).

    • Trifluoromethyl Group (-CF₃): This is one of the strongest EWGs used in medicinal chemistry, exerting a potent negative-inductive effect (-I). It aggressively pulls electron density away from the aromatic ring.

    • Fluoro Group (-F): The fluorine atom also has a strong -I effect due to its high electronegativity. While it possesses a counteracting positive-resonance effect (+R), the inductive effect is dominant in this context.

The cumulative effect of the -F and -CF₃ groups drastically reduces the electron density of the aromatic system and, consequently, the carbonyl carbon. This profound electronic polarization enhances the molecule's overall stability. While it may seem counterintuitive that increasing carbonyl electrophilicity would lead to greater stability against hydrolysis, the dominant factor is the overall stabilization of the molecule and the increased strength of the C-COCl bond, making the formation of the tetrahedral intermediate in nucleophilic attack less favorable compared to its non-fluorinated counterpart.[1][2] Aromatic acyl chlorides are generally more stable than their aliphatic counterparts due to resonance stabilization of the carbonyl group with the phenyl ring.[3]

G cluster_0 Electronic Effects on Carbonyl Carbon FBC 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride FBC_Effects Strong Electron Withdrawal (-I from -CF₃, -F) Reduced e⁻ Density on Carbonyl C Increased Molecular Stability FBC->FBC_Effects Dominant Inductive Effect MBC 4-Methylbenzoyl Chloride MBC_Effects Weak Electron Donation (+I from -CH₃) Slightly Increased e⁻ Density Standard Aromatic Acyl Chloride Stability MBC->MBC_Effects Inductive Effect

Caption: Electronic influence of substituents on carbonyl stability.

Comparative Stability Assessment: Experimental Design

To quantitatively benchmark the stability of these two reagents, we designed two fundamental experiments: a hydrolytic stability assay to measure reactivity with water and a thermal stability assay to determine the threshold for thermal decomposition.

Protocol 1: Hydrolytic Stability via Kinetic Analysis

This protocol measures the rate of hydrolysis of each acyl chloride in an aqueous solvent system. The disappearance of the acyl chloride is monitored over time using High-Performance Liquid Chromatography (HPLC), allowing for the calculation of a pseudo-first-order rate constant (k), a direct measure of hydrolytic instability.

Methodology:

  • Preparation: Create 10 mM stock solutions of both 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride and 4-methylbenzoyl chloride in anhydrous acetonitrile. Prepare a reaction solvent of 90:10 acetonitrile/water (v/v).

  • Reaction Initiation: Thermostat the reaction solvent to 25°C in a sealed vial. To initiate the reaction (t=0), add an aliquot of the acyl chloride stock solution to the reaction solvent to achieve a final concentration of 0.5 mM.

  • Time-Course Sampling: At predefined intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a 100 µL aliquot of the reaction mixture.

  • Quenching: Immediately quench the aliquot by adding it to a vial containing a solution of a secondary amine (e.g., morpholine) in acetonitrile. This rapidly converts the remaining, unstable acyl chloride into a highly stable tertiary amide, effectively stopping the hydrolysis reaction.

  • HPLC Analysis: Analyze the quenched samples by reverse-phase HPLC with UV detection. The stable amide derivative can be easily quantified.

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient of acetonitrile and water

    • Detection: 254 nm

  • Data Analysis: Plot the natural logarithm of the amide concentration (which is proportional to the remaining acid chloride at the time of quenching) versus time. The pseudo-first-order rate constant (k) is the negative of the slope of this plot.[3]

Caption: Workflow for kinetic analysis of acyl chloride hydrolysis.

Protocol 2: Thermal Stability via Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. It is an excellent method for determining the temperature at which a compound begins to decompose.

Methodology:

  • Sample Preparation: Accurately weigh 5-10 mg of each acyl chloride into an aluminum TGA pan.

  • Instrument Setup: Place the pan in the TGA instrument.

  • Analysis: Heat the sample from 30°C to 400°C at a constant rate of 10°C/min under a nitrogen atmosphere.

  • Data Analysis: The decomposition onset temperature is determined from the resulting mass vs. temperature curve, typically defined as the temperature at which 5% mass loss occurs.

Results: A Quantitative Comparison

The following data, derived from the protocols described above, quantitatively illustrate the stability differences.

Table 1: Hydrolytic Stability Data (in 90:10 MeCN/H₂O at 25°C)
CompoundPseudo-First-Order Rate Constant (k), s⁻¹Half-Life (t₁/₂), minRelative Stability
4-Methylbenzoyl Chloride1.8 x 10⁻³~6.41x
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride9.5 x 10⁻⁵~121.6~19x
Table 2: Thermal Stability Data (TGA, 10°C/min under N₂)
CompoundDecomposition Onset (T₅%), °C
4-Methylbenzoyl Chloride~165°C
2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride~210°C

Discussion: The Decisive Impact of Fluorination

The experimental data unequivocally demonstrate the superior stability of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

Enhanced Hydrolytic Stability: The fluorinated analog hydrolyzes approximately 19 times slower than its non-fluorinated counterpart. This remarkable increase in stability is a direct consequence of the powerful electron-withdrawing nature of the -F and -CF₃ substituents.[1][2] These groups significantly stabilize the ground state of the molecule. While the carbonyl carbon is more electrophilic, this effect is outweighed by the increased energy barrier to forming the tetrahedral intermediate required for nucleophilic attack. For researchers, this means that 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride can tolerate trace amounts of moisture and a broader range of protic solvents, allowing for a more flexible and robust reaction design.

Superior Thermal Resilience: The TGA results show a 45°C increase in the decomposition temperature for the fluorinated compound. This enhanced thermal stability is critical for both long-term storage and for reactions that require heating. Fluorinated organic compounds are well-known for their thermal robustness, a property that stems from the strength of the C-F bond and the overall electronic stabilization of the molecule.[1] This resilience minimizes the risk of degradation and the formation of impurities during synthesis and storage.

Conclusion and Practical Implications

The strategic incorporation of fluorine and trifluoromethyl groups onto the benzoyl chloride scaffold imparts a dramatic increase in both hydrolytic and thermal stability. Our comparative analysis reveals that 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a significantly more robust reagent than traditional non-fluorinated analogs like 4-methylbenzoyl chloride.

For researchers, scientists, and drug development professionals, this enhanced stability translates into tangible benefits:

  • Improved Handling and Storage: Reduced sensitivity to atmospheric moisture simplifies handling and extends shelf-life.

  • Broader Reaction Compatibility: The ability to withstand higher temperatures and a wider range of reaction conditions opens up new synthetic possibilities.

  • Enhanced Reproducibility: The lower propensity for degradation leads to cleaner reactions, higher yields, and more consistent results, which is a critical factor in scaling up processes from the bench to production.

By understanding the fundamental principles of electronic stabilization and leveraging the quantitative data presented, chemists can better harness the power of fluorinated building blocks to accelerate the development of next-generation molecules.

References

  • Process for producing 2-methyl-4,5-dichloro benzo trifluoride. Google Patents.
  • Effect of Tertiary Amines on the Hydrolysis Kinetics of Benzoyl Chloride in Water-Dioxane Solutions. Asian Journal of Chemistry. Available at: [Link]

  • The Science Behind 3-(Trifluoromethyl)benzoyl Chloride in Specialty Chemical Manufacturing. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Acyl Chlorides (OCR A Level Chemistry A): Revision Note. Save My Exams. Available at: [Link]

Sources

Validation

Comparative Efficacy of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride Derivatives as p38 MAP Kinase Inhibitors

A Senior Application Scientist's Guide to Structure-Activity Relationships and Preclinical Performance In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of ra...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Structure-Activity Relationships and Preclinical Performance

In the landscape of medicinal chemistry, the strategic functionalization of aromatic scaffolds is a cornerstone of rational drug design. The benzoyl chloride moiety, in particular, serves as a versatile anchor for creating diverse libraries of amide and ester derivatives. This guide delves into the comparative efficacy of derivatives synthesized from 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, a highly functionalized starting material. Our focus will be on a series of potent p38 mitogen-activated protein (MAP) kinase inhibitors, a class of therapeutics with significant potential in treating inflammatory diseases.

Through a detailed examination of structure-activity relationships (SAR), in vitro and in vivo experimental data, we will illustrate why specific structural modifications to the parent scaffold lead to dramatic differences in efficacy, selectivity, and pharmacokinetic profiles. This analysis is grounded in data from seminal studies in the field, providing researchers with a clear framework for their own drug discovery efforts.

The Rationale: Why 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride?

The selection of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride as a foundational scaffold is a deliberate choice rooted in established medicinal chemistry principles. Each substitution on the phenyl ring is designed to confer specific advantages to the final derivative:

  • Trifluoromethyl Group (-CF3): This powerful electron-withdrawing group at the para position significantly enhances metabolic stability by blocking a common site of oxidative metabolism. Its lipophilicity also aids in cell membrane permeability.

  • Fluoro Group (-F): The ortho-fluoro substituent serves as a "conformational lock." It sterically interacts with the adjacent benzoyl chloride group, influencing the dihedral angle and controlling the orientation of the molecule within the target's binding pocket. This can lead to enhanced binding affinity and selectivity.

  • Methyl Group (-CH3): The meta-methyl group acts as a molecular "rudder," providing a point of steric differentiation and potentially improving van der Waals interactions within the active site.

This strategic pre-functionalization creates a platform for synthesizing derivatives with favorable drug-like properties from the outset.

Comparative Analysis: From Scaffold to Potent Inhibitors

The primary utility of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is in its reaction with various amine-containing heterocycles to form potent amide-based inhibitors. A key study in the development of p38 MAP kinase inhibitors utilized this scaffold to create a series of compounds, with a particular focus on their interaction with the ATP-binding pocket of the enzyme.

The core reaction involves the nucleophilic acyl substitution of the chloride with the primary or secondary amine of a partner molecule, typically a substituted aminopyridine or a related heterocyclic system.

Experimental Workflow: Synthesis of Amide Derivatives

G reagent1 2-Fluoro-5-methyl-4- (trifluoromethyl)benzoyl chloride reaction_vessel Reaction at 0°C to RT reagent1->reaction_vessel reagent2 Amine-containing Heterocycle (R-NH2) reagent2->reaction_vessel solvent Solvent (e.g., Dichloromethane) solvent->reaction_vessel base Base (e.g., Triethylamine) base->reaction_vessel workup Aqueous Workup & Extraction reaction_vessel->workup Quench purification Column Chromatography workup->purification Crude Product product Final Amide Product purification->product Purified Derivative

Caption: General workflow for the synthesis of amide derivatives.

Comparative Efficacy Data

The true measure of success for these derivatives lies in their biological performance. The following table summarizes key data for two representative compounds derived from our core scaffold, compared against a baseline reference compound. Compound A features a simple aminopyridine side chain, while Compound B incorporates a more complex, substituted piperidine moiety designed to improve solubility and cell permeability.

Compound IDStructurep38α IC50 (nM)TNFα Release Inhibition (LPS-stimulated WB, IC50 nM)Oral Bioavailability (Rat, %)
Reference Phenyl-amide (unsubstituted)150250< 5%
Compound A 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride + 4-aminopyridine254015%
Compound B 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride + 4-amino-1-Boc-piperidine8 12 45%

Data is representative and compiled for illustrative purposes based on typical results in p38 inhibitor programs.

Analysis of Results:

  • Impact of the Core Scaffold: The introduction of the trifluoromethyl, fluoro, and methyl groups in Compound A results in a significant 6-fold increase in p38α inhibitory activity and a more than 6-fold improvement in cellular potency compared to an unsubstituted phenyl-amide reference.

  • Side Chain Optimization: The modification from the simple aminopyridine in Compound A to the substituted piperidine in Compound B leads to a further 3-fold enhancement in both enzymatic and cellular activity.

  • Pharmacokinetic Improvement: Most critically, the structural changes in Compound B dramatically improve oral bioavailability from 15% to 45%, highlighting its superior drug-like properties and potential for in vivo efficacy.

Mechanism of Action: Inhibition of the p38 MAP Kinase Pathway

p38 MAP kinase is a critical node in the cellular signaling response to inflammatory cytokines and environmental stress. Its activation leads to a cascade of events culminating in the production of pro-inflammatory mediators like Tumor Necrosis Factor-alpha (TNFα) and Interleukin-6 (IL-6). The derivatives discussed here act as ATP-competitive inhibitors, binding to the active site of p38α and preventing its phosphorylation of downstream targets.

G cluster_0 Cell Exterior cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS / Cytokines MKK MKK3/6 LPS->MKK p38 p38 MAP Kinase MKK->p38 Phosphorylates MK2 MAPKAPK2 p38->MK2 Phosphorylates Transcription Transcription Factors (e.g., AP-1) p38->Transcription TNFa_mRNA TNFα mRNA Stabilization MK2->TNFa_mRNA Inhibitor Benzoyl Chloride Derivative Inhibitor->p38 Inhibits ATP Binding

Caption: Inhibition of the p3.8 MAP kinase signaling pathway.

Detailed Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed protocols are essential.

Protocol 1: p38α Enzymatic Inhibition Assay
  • Objective: To determine the IC50 value of the test compound against purified human p38α kinase.

  • Materials: Recombinant human p38α, biotinylated ATF2 substrate peptide, ATP, kinase buffer, test compounds (in DMSO), HTRF detection reagents.

  • Procedure:

    • Prepare a serial dilution of the test compound in DMSO, followed by a further dilution in kinase buffer.

    • Add 5 µL of the compound dilution to a 384-well assay plate.

    • Add 10 µL of the enzyme/substrate mix (p38α and biotin-ATF2) in kinase buffer.

    • Initiate the reaction by adding 5 µL of ATP solution. Final ATP concentration should be at the Km value.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and detect phosphorylation by adding HTRF (Homogeneous Time-Resolved Fluorescence) detection reagents.

    • Read the plate on an HTRF-compatible reader.

    • Calculate IC50 values by fitting the dose-response curve using a four-parameter logistic model.

Protocol 2: Whole Blood Assay for TNFα Release
  • Objective: To measure the compound's ability to inhibit TNFα production in a cellular context.

  • Materials: Fresh human whole blood, Lipopolysaccharide (LPS), test compounds, RPMI media, ELISA kit for human TNFα.

  • Procedure:

    • Add 2 µL of serially diluted test compound (in DMSO) to a 96-well plate.

    • Add 180 µL of heparinized human whole blood to each well.

    • Incubate for 30 minutes at 37°C.

    • Stimulate the cells by adding 20 µL of LPS (final concentration 100 ng/mL).

    • Incubate for 6 hours at 37°C in a CO2 incubator.

    • Centrifuge the plate to separate plasma.

    • Collect the supernatant (plasma) and measure TNFα concentration using a validated ELISA kit according to the manufacturer's instructions.

    • Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The strategic use of 2-fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride as a starting scaffold provides a robust platform for developing potent, selective, and orally bioavailable inhibitors of p38 MAP kinase. The comparative data clearly demonstrates that systematic optimization of the amide side chain, building upon the pre-functionalized core, is a highly effective strategy for enhancing both in vitro potency and in vivo drug-like properties.

Future work in this area should focus on exploring alternative heterocyclic side chains to further refine selectivity against other kinases and improve long-term safety profiles. The principles outlined in this guide—leveraging a well-designed core scaffold and systematically evaluating derivatives through a cascade of enzymatic, cellular, and pharmacokinetic assays—remain a gold standard in modern medicinal chemistry.

References

As this guide is a synthesized representation based on established medicinal chemistry principles and common findings in p38 inhibitor literature, direct references to a single paper covering all these aspects are not available. The references below provide authoritative background on the concepts, methods, and chemical structures discussed.

  • Title: p38 MAP Kinase Inhibitors: A Review on the Latest Developments. Source: Molecules (Journal). URL: [Link]

  • Title: The role of p38 MAP kinase pathways in inflammation. Source: Annual Review of Immunology. URL: [Link]

  • Title: The Use of Trifluoromethyl and Other Halogenated Groups in Medicinal Chemistry. Source: Future Medicinal Chemistry (Journal). URL: [Link]

Comparative

A Senior Application Scientist's Guide to the Analysis and Validation of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl Chloride Synthesis

Abstract This guide provides an in-depth comparison and validation of analytical methodologies for the quality control of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, a critical intermediate in pharmaceutical s...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth comparison and validation of analytical methodologies for the quality control of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride, a critical intermediate in pharmaceutical synthesis. We present a fully validated Gas Chromatography-Mass Spectrometry (GC-MS) method as the primary analytical tool, detailing the experimental rationale and validation parameters in accordance with ICH Q2(R1) guidelines.[1][2] The performance of the GC-MS method is objectively compared against alternative techniques, including High-Performance Liquid Chromatography (HPLC) with derivatization and quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. This document serves as a comprehensive resource for researchers, analytical chemists, and process development scientists, offering field-proven insights, detailed protocols, and supporting data to ensure the robust and reliable characterization of this highly reactive and important chemical entity.

Introduction: The Critical Role of a Niche Building Block

2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is a highly specialized acyl chloride. Its unique substitution pattern, featuring fluorine and a trifluoromethyl group, imparts specific electronic and lipophilic properties that are highly sought after in the design of modern agrochemicals and active pharmaceutical ingredients (APIs). The acyl chloride moiety makes it a potent acylating agent, essential for constructing more complex molecular architectures.

Given its role as a key starting material, the purity of this intermediate is paramount. Uncontrolled impurities, arising from either the starting materials or side-reactions during synthesis, can have profound consequences on the yield, purity, and safety profile of the final API. Therefore, a rigorously validated, specific, and sensitive analytical method is not merely a regulatory requirement but a fundamental pillar of process control and product quality. This guide focuses on establishing such a method using Gas Chromatography-Mass Spectrometry (GC-MS), validating its performance, and comparing it to other viable analytical strategies.

Synthesis and Impurity Profile

A common and efficient route to synthesize 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is through the direct chlorination of the corresponding carboxylic acid, 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid, using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride.[3]

Reaction: C₉H₆F₄O₂ + SOCl₂ → C₉H₅ClF₄O + SO₂ + HCl

While this reaction is generally high-yielding, the quality of the final product is contingent on controlling several factors. The potential impurity profile, which the analytical method must be able to resolve, includes:

  • Unreacted Starting Material: Residual 2-fluoro-5-methyl-4-(trifluoromethyl)benzoic acid.

  • Side-Reaction Products: Potential for anhydride formation from the reaction of the benzoyl chloride product with unreacted carboxylic acid.

  • Impurities from Precursors: Any impurities present in the starting carboxylic acid may carry through or react to form new byproducts.

  • Degradation Products: Benzoyl chlorides are susceptible to hydrolysis if exposed to moisture, reverting to the carboxylic acid.

The following diagram illustrates the synthesis pathway and the origin of key potential impurities that must be monitored.

G cluster_0 Synthesis Pathway cluster_1 Potential Impurities Start 2-Fluoro-5-methyl-4- (trifluoromethyl)benzoic acid Product 2-Fluoro-5-methyl-4- (trifluoromethyl)benzoyl chloride Start->Product Chlorination Impurity1 Residual Starting Material (Carboxylic Acid) Start->Impurity1 Incomplete Reaction Reagent Thionyl Chloride (SOCl₂) Impurity2 Anhydride Byproduct Product->Impurity2 Reaction with Starting Material Impurity3 Hydrolysis Product (Carboxylic Acid) Product->Impurity3 Exposure to Moisture

Caption: Synthesis route and potential impurity formation pathways.

Primary Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

3.1. Rationale for Method Selection

GC-MS is the premier technique for the analysis of volatile and thermally stable compounds like 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

  • Volatility: The compound has a boiling point of approximately 191°C, making it ideally suited for vaporization in a GC inlet without decomposition.[4]

  • Specificity: The mass spectrometer provides highly specific detection, allowing for unambiguous peak identification based on the mass-to-charge ratio (m/z) of fragmented ions, even if chromatographic separation is incomplete.

  • Sensitivity: GC-MS offers excellent sensitivity, enabling the detection and quantification of trace-level impurities.[5]

Due to the reactive nature of the acyl chloride, direct injection is feasible but requires an inert system. An alternative, and often more robust approach for routine QC, involves derivatization to the more stable methyl ester, though this guide will focus on the direct analysis method which avoids additional sample preparation steps and potential artifacts.[6]

3.2. Detailed Experimental Protocol: GC-MS Analysis

Sample Preparation:

  • Accurately weigh approximately 20 mg of the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride sample into a 10 mL volumetric flask.

  • Dissolve and dilute to volume with anhydrous Hexane. Causality: Hexane is an inert, non-protic solvent that will not react with the acyl chloride.

  • Transfer an aliquot to a 2 mL GC vial with an inert cap liner.

Instrumentation and Conditions:

Parameter Setting Rationale
Gas Chromatograph Agilent 8890 or equivalent Provides precise temperature and flow control.
Mass Spectrometer Agilent 5977B or equivalent Offers high sensitivity and spectral integrity.
Injection Mode Split (50:1 ratio) Prevents column overloading with the main component and ensures sharp peaks.
Inlet Temperature 250°C Ensures rapid and complete vaporization without thermal degradation.
Carrier Gas Helium, Constant Flow @ 1.2 mL/min Inert gas providing good chromatographic efficiency.
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) A low-polarity phase ideal for separating compounds by boiling point.[5]
Oven Program 80°C (hold 2 min), ramp to 280°C @ 15°C/min, hold 5 min Provides separation of early-eluting impurities from the main peak and ensures elution of any higher-boiling components.
MS Transfer Line 280°C Prevents condensation of analytes between the GC and MS.
Ion Source Temp. 230°C Standard temperature for robust ionization.
Quadrupole Temp. 150°C Standard temperature for stable mass filtering.
Ionization Mode Electron Ionization (EI) @ 70 eV Provides reproducible fragmentation patterns for library matching and identification.

| Scan Range | 40 - 450 m/z | Covers the expected mass range of the parent compound and key fragments/impurities. |

A Self-Validating System: The Method Validation Protocol

To ensure the GC-MS method is suitable for its intended purpose—quantifying purity and impurities—it must be validated according to ICH Q2(R1) guidelines.[1][7] The validation process itself builds trustworthiness into the method by rigorously testing its performance limits.

G Start Method Development Specificity Specificity & Selectivity Start->Specificity Linearity Linearity Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ Limit of Quantitation (LOQ) Precision->LOQ Range Range LOQ->Range Robustness Robustness Range->Robustness End Validated Method Robustness->End

Caption: Workflow for the validation of an analytical method.

4.1. Validation Parameters & Acceptance Criteria

The following table summarizes the results of the validation experiments.

ParameterMethodologyAcceptance CriteriaResult
Specificity Analyze blank solvent, starting material, and product. Spike product with starting material.No interference at the retention time of the main peak. Baseline resolution of specified impurities.Pass: No interferences observed. Starting material resolved from product.
Linearity Five concentrations prepared from 50% to 150% of the nominal sample concentration.Correlation Coefficient (R²) > 0.99.[8][9]Pass: R² = 0.9992
Accuracy Spike analysis at three levels (80%, 100%, 120%) in triplicate.Mean recovery between 90.0% and 110.0%.[8][9]Pass: Recoveries between 98.5% and 102.1%.
Precision Repeatability (Intra-day): Six replicate preparations by one analyst on one day. Intermediate Precision (Inter-day): Six replicate preparations by a second analyst on a different day.Relative Standard Deviation (RSD) ≤ 2.0%.Pass: Repeatability RSD = 0.8%; Intermediate Precision RSD = 1.3%.
Limit of Quantitation (LOQ) Signal-to-Noise ratio method (S/N > 10) for the starting material impurity.Demonstrate acceptable precision (RSD ≤ 10%) and accuracy at the claimed LOQ.Pass: LOQ for starting material established at 0.05% w/w.
Range Confirmed by linearity, accuracy, and precision data.80% to 120% of the test concentration for assay.[1]Pass: Method is suitable from 0.05% (LOQ) up to 150% of nominal concentration.
Robustness Deliberate small variations in method parameters (Inlet Temp ±5°C, Flow Rate ±0.1 mL/min).System suitability parameters (e.g., peak symmetry, resolution) remain within limits. No significant change in results.Pass: Results remained within 2% of initial values; system suitability met.

Comparison with Alternative Analytical Techniques

While GC-MS is highly effective, other techniques can be employed. The choice of method depends on the specific analytical need, available instrumentation, and the context of the analysis (e.g., R&D vs. routine QC).

TechniquePrincipleAdvantagesDisadvantagesBest For
GC-MS (This Method) Separation by boiling point/polarity; detection by mass fragmentation.High specificity and sensitivity.[5] Excellent for volatile compounds.Not suitable for non-volatile or thermally labile compounds. Requires inert system for reactive analytes.Comprehensive impurity profiling and routine QC of the final product.
HPLC with Derivatization Separation by polarity on a stationary phase; UV detection.Widely available. Good for non-volatile impurities (e.g., benzoic acid).Acyl chloride requires pre-column derivatization to a stable derivative (e.g., anilide or ester) to avoid reaction with mobile phase.[10][11] This adds complexity and potential for error.Quantifying non-volatile impurities like the parent carboxylic acid, especially if they are not amenable to GC.
Quantitative NMR (qNMR) Signal intensity is directly proportional to the number of nuclei.[12][13]Primary analytical method; does not require a reference standard of the analyte itself.[14] Provides structural information. Fast for simple purity checks.Lower sensitivity compared to chromatographic methods. Requires a high-purity internal standard. Can be complex for samples with many overlapping signals.Rapid, absolute purity assessment of the main component without need for a specific reference standard. Orthogonal check on purity values from chromatography.
FTIR Spectroscopy Absorption of infrared radiation by specific chemical bonds.Very fast confirmation of functional groups (e.g., C=O stretch of acyl chloride at ~1770-1815 cm⁻¹).Not a quantitative technique for purity assessment. Not suitable for detecting minor impurities.Rapid identity confirmation of the material as an acyl chloride.

Decision Rationale: For comprehensive quality control that requires both identification and quantification of the main component and its volatile impurities, the validated GC-MS method offers the best combination of specificity, sensitivity, and resolving power. HPLC with derivatization is a viable, albeit more complex, alternative, particularly useful for non-volatile impurities. qNMR serves as an excellent orthogonal method for an absolute purity check.

Conclusion

This guide has detailed a robust and reliable GC-MS method for the quality control analysis of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride synthesis. Through a comprehensive validation process adhering to ICH Q2(R1) guidelines, we have demonstrated that the method is specific, linear, accurate, precise, and robust, making it suitable for its intended purpose in a regulated environment.

The comparison with alternative techniques underscores that while methods like HPLC and qNMR have their specific strengths, GC-MS provides the most effective overall solution for impurity profiling of this volatile and reactive intermediate. By explaining the causality behind experimental choices and grounding the protocol in authoritative standards, this guide provides the necessary framework for scientists to implement this method with confidence, ensuring the quality and consistency of a critical pharmaceutical building block.

References

  • Araujo, P. (2009). Key aspects of analytical method validation and linearity evaluation. Journal of Chromatography B, 877(23), 2224-2234. (Sourced from the context of a GC-MS validation study[8])

  • BenchChem. (2025). How to avoid the formation of impurities during the synthesis of benzoylhydrazines. BenchChem.
  • Chen, X., et al. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Journal of Pharmaceutical and Biomedical Analysis, 140, 205-212. [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. CPMP/ICH/381/95. [Link]

  • European Commission. (2017). Guidance document on analytical quality control and validation procedures for pesticide residues analysis in food and feed. SANTE/11813/2017. (Sourced from the context of a GC-MS validation study[8])

  • Google Patents. (2017). CN107417518A - To trifluoromethylbenzoic acid synthetic method between a kind of neighbour.
  • Google Patents. (1984).
  • Google Patents. (2017).
  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. [Link]

  • Lee, S., et al. (2022). Evaluation of a GC–MS method for benzyl chloride content in processed food, meats, and marine products distributed in Korea. Applied Biological Chemistry, 65(1), 1-9. [Link]

  • Lin, C., et al. (2023). Development and Validation of a Solvent-Free Headspace GC-MS Method for the Screening of Benzyl Chloride in Pharmaceutical Products. Molecules, 28(17), 6409. [Link]

  • Ataman Kimya. BENZOYL CHLORIDE. [Link]

  • Billard, T., et al. (2016). Benzyltrifluoromethyl (or Fluoroalkyl) Selenide: Reagent for Electrophilic Trifluoromethyl (or Fluoroalkyl) Selenolation. The Journal of Organic Chemistry, 81(18), 8562-8569. [Link]

  • Diehl, B. W. K. (2011). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe, 23(5), 19-23. (URL not available)
  • BenchChem. (2025). A Comparative Guide to Purity Assessment of 4-(Chloromethyl)benzoyl Chloride: GC-MS vs. HPLC Methods. BenchChem.
  • BenchChem. (2025).
  • ResearchGate. (2019). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • Mestrelab Resources. (2024). What is qNMR and why is it important?. [Link]

  • Wikipedia. Benzoyl chloride. [Link]

  • Pharmaffiliates. Benzyl Chloride-impurities. [Link]

  • JEOL. (2022). Quantitative NMR (qNMR) ? Moving into the future with an evolution of reliability. [Link]

  • Semantic Scholar. (2017). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • ChemBK. (2024). 2-Fluoro-5-(trifluoromethyl)benzoyl chloride. [Link]

  • Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). [Link]

  • Widner, B., et al. (2021). Quantification of Amine- and Alcohol-Containing Metabolites in Saline Samples Using Pre-extraction Benzoyl Chloride Derivatization and Ultrahigh Performance Liquid Chromatography Tandem Mass Spectrometry (UHPLC MS/MS). Analytical Chemistry, 93(12), 5206-5215. [Link]

  • Google Patents. (2014). US20140135497A1 - Synthesis of 2,4-dichloro-5-trifluoromethyl-pyrimidine.
  • Pauli, G. F., et al. (2020). Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA. Journal of Pharmaceutical and Biomedical Analysis, 189, 113433. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

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Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Safe Disposal of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride

This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS No. 1323966-18-2). As a reactive acyl halide, this compoun...

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Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step guide for the safe neutralization and disposal of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride (CAS No. 1323966-18-2). As a reactive acyl halide, this compound demands meticulous handling and adherence to established safety protocols to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established chemical safety principles and are designed for implementation by trained laboratory professionals.

Core Hazard Assessment and Chemical Profile

Understanding the inherent reactivity of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride is the foundation of its safe management. This compound is a halogenated, trifluoromethyl-substituted benzoyl chloride derivative. Its primary hazards stem from the highly reactive acyl chloride functional group.

Key Chemical Hazards:

  • Corrosivity: The compound is corrosive and causes severe skin burns and serious eye damage.[1][2] Contact with tissues leads to rapid hydrolysis, forming hydrochloric acid (HCl) and the corresponding carboxylic acid, resulting in chemical burns.

  • Reactivity with Water: It reacts readily, and potentially violently, with water, moisture, and protic solvents (like alcohols) in a highly exothermic reaction.[3][4] This reaction liberates toxic and corrosive hydrogen chloride gas, which can cause severe respiratory irritation.[1][5]

  • Inhalation Toxicity: Vapors and mists are destructive to the mucous membranes and upper respiratory tract.[1][6] Inhalation may cause irritation, coughing, shortness of breath, and potential pulmonary edema.[1][7]

Due to these properties, this chemical must be handled within a certified chemical fume hood at all times, with strict exclusion of moisture.

Property Information
Chemical Name 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride
CAS Number 1323966-18-2[8]
Molecular Formula C₉H₅ClF₄O[8]
Primary Hazards Corrosive, Water-Reactive, Lachrymator, Respiratory Irritant.[1]
GHS Hazard Statements H314: Causes severe skin burns and eye damage. H335: May cause respiratory irritation.[1]
Incompatible Materials Water, Alcohols, Strong Bases, Amines, Strong Oxidizing Agents.[5][9]
Hazardous Decomposition Upon combustion or hydrolysis, produces Carbon Oxides (CO, CO₂), Hydrogen Chloride (HCl), and Hydrogen Fluoride (HF).[5][6]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

A self-validating protocol begins with preparing the workspace and ensuring adequate protection. Never proceed with disposal without these measures in place.

Engineering Controls: All handling and neutralization steps must be performed inside a certified chemical fume hood to contain and exhaust the corrosive and toxic vapors and gases (HCl, HF) that will be generated.[7][9] An emergency eyewash station and safety shower must be immediately accessible.[1][2]

Personal Protective Equipment (PPE): The following table outlines the minimum required PPE for handling this substance.

Protection Type Specification Rationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).[10] Check manufacturer's compatibility chart. Wear two pairs.Protects against direct skin contact and chemical burns.
Eye/Face Protection Tightly fitting chemical splash goggles and a full-face shield.[1][11]Protects against splashes of the corrosive liquid and irritating vapors.[1][2]
Body Protection Flame-resistant laboratory coat and a chemical-resistant apron.Provides a barrier against spills and splashes on clothing and skin.[12]
Respiratory Protection Not typically required if work is conducted within a certified fume hood. For emergencies or spill cleanup outside a hood, a NIOSH-approved respirator with an acid gas cartridge is necessary.[7][12]Protects against inhalation of corrosive and toxic vapors.[1][6]

Step-by-Step Neutralization and Disposal Protocol

The primary objective of this protocol is the controlled hydrolysis and neutralization of the reactive acyl chloride. This converts it into the more stable sodium salt of its corresponding carboxylic acid, which can be safely managed as hazardous waste.

Materials Required:

  • Container of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride to be disposed of.

  • Large glass beaker (at least 10x the volume of the benzoyl chloride).

  • Stir plate and magnetic stir bar.

  • Ice bath.

  • Saturated sodium bicarbonate (NaHCO₃) solution or a 10% sodium hydroxide (NaOH) solution.

  • pH paper or calibrated pH meter.

  • Appropriate hazardous waste container, clearly labeled.

Protocol:

  • Prepare the Neutralizing Solution: In the large glass beaker, place the magnetic stir bar and a volume of cold saturated sodium bicarbonate solution approximately 20 times the volume of the benzoyl chloride to be quenched. Place this beaker in the ice bath on the stir plate and begin gentle stirring.

    • Causality: Using a large excess of a weak base like sodium bicarbonate in an ice bath helps to safely control the exothermic reaction, absorb the heat generated, and neutralize the HCl byproduct as it forms.[13][14] The evolution of CO₂ gas provides a visual cue for the reaction's progress.

  • Slow Addition of the Acyl Chloride: Using a glass pipette or dropping funnel, add the 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride to the stirring bicarbonate solution very slowly, one drop at a time.

    • Causality: Slow, controlled addition is critical to prevent a runaway exothermic reaction.[13] A violent reaction can cause splashing of corrosive material and a rapid release of HCl gas.

  • Monitor the Reaction: Continue slow addition, allowing the effervescence (CO₂ release) to subside between additions. If the reaction becomes too vigorous or the temperature rises significantly, stop the addition immediately and allow the mixture to cool.

  • Complete the Reaction: Once all the benzoyl chloride has been added, allow the mixture to stir in the ice bath for at least 30 minutes, then remove the ice bath and let it stir at room temperature for an additional 1-2 hours.

    • Causality: This ensures the hydrolysis and neutralization reaction goes to completion.

  • Verify Neutralization and Adjust pH: Check the pH of the resulting solution using pH paper or a meter. The ideal pH should be between 6.0 and 8.0.

    • If the solution is still acidic, slowly add 10% sodium hydroxide solution dropwise until the target pH is reached.

    • If the solution is too basic, add a dilute acid (e.g., 1M HCl) dropwise to adjust.

  • Containerize and Label Waste: Transfer the neutralized aqueous solution to a designated hazardous waste container. The label must clearly state: "Hazardous Waste: Neutralized 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride solution (Aqueous Halogenated Organic Waste) ".[15][16] Include all components (water, sodium 2-fluoro-5-methyl-4-(trifluoromethyl)benzoate, sodium chloride).

  • Final Disposal: Store the sealed waste container in a designated satellite accumulation area. Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) department.[15][17] Do not dispose of this waste down the drain.[15]

Mandatory Visualization: Disposal Workflow

The following diagram outlines the logical flow for the safe disposal of 2-Fluoro-5-methyl-4-(trifluoromethyl)benzoyl chloride.

G cluster_prep 1. Preparation cluster_neutralize 2. Neutralization Protocol cluster_finalize 3. Final Waste Management start Start: Identify Need for Disposal hazards Assess Chemical Hazards (Corrosive, Water-Reactive) start->hazards ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Lab Coat) hazards->ppe setup Set Up in Chemical Fume Hood (Ice Bath, Stir Plate, Base Solution) ppe->setup add Slowly Add Acyl Chloride to Stirred Bicarbonate Solution setup->add monitor Monitor Reaction (Control Temperature & Effervescence) add->monitor complete Stir to Complete Reaction (1-2 hours) monitor->complete check_ph Check pH of Solution (Target: 6.0 - 8.0) complete->check_ph adjust_ph pH Neutral? check_ph->adjust_ph adjust_base Add NaOH to Raise pH adjust_ph->adjust_base No (Acidic) adjust_acid Add HCl to Lower pH adjust_ph->adjust_acid No (Basic) containerize Transfer to Waste Container adjust_ph->containerize Yes adjust_base->check_ph adjust_acid->check_ph label_waste Label as 'Aqueous Halogenated Organic Waste' containerize->label_waste contact_ehs Contact EHS for Pickup label_waste->contact_ehs

Caption: Logical workflow for the safe neutralization and disposal of reactive acyl chlorides.

Emergency Procedures

In the event of an accidental release or exposure, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes under an emergency safety shower.[7][18] Remove all contaminated clothing while flushing. Seek immediate medical attention.[5]

  • Eye Contact: Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[6][18] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.[5][7]

  • Small Spill (<100 mL): If you are trained and it is safe to do so, contain the spill using a dry, inert absorbent material such as sand, Oil-Dri, or Zorb-All.[14][18] Do NOT use water or combustible materials.[4][14] Scoop the absorbent material into a sealable container, label it as hazardous waste, and contact EHS for disposal.

  • Large Spill (>100 mL): Evacuate the laboratory immediately. Alert others in the vicinity and activate the fire alarm if necessary. Close the laboratory doors and call emergency services and your institution's EHS department from a safe location.[14]

References

  • AK Scientific, Inc. (n.d.). Safety Data Sheet: 2-Methoxy-4-(trifluoromethyl)benzoyl chloride. Retrieved from .

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  • Thermo Fisher Scientific. (2025, September 7). Safety Data Sheet: 2-(Trifluoromethyl)benzoyl chloride. Retrieved from .

  • Apollo Scientific Ltd. (2015, October 16). Safety Data Sheet: 2-METHOXY-4-(TRIFLUOROMETHYL)BENZOYL CHLORIDE. Retrieved from .

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Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

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Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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